molecular formula C10H9NO2 B1317496 5-(2-Methoxyphenyl)oxazole CAS No. 848608-55-9

5-(2-Methoxyphenyl)oxazole

Cat. No.: B1317496
CAS No.: 848608-55-9
M. Wt: 175.18 g/mol
InChI Key: GUXQZEQRJQEFPO-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)oxazole ( 391927-02-9) is a chemical compound with the molecular formula C 10 H 9 NO 2 and a molecular weight of 175.18 g/mol . Its structure consists of an oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen atoms, which is substituted at the 5-position with a 2-methoxyphenyl group. The oxazole ring is a privileged scaffold in medicinal chemistry and drug discovery due to its presence in various biologically active molecules and natural products . Compounds featuring the oxazole core have been extensively studied for their wide spectrum of pharmacological activities, including potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents . Specifically, structurally related 4,5-disubstituted oxazole derivatives have been identified as a novel class of highly potent antitubulin agents, demonstrating significant antiproliferative activity against a range of human cancer cell lines by inhibiting tubulin polymerization . The van Leusen oxazole synthesis, which employs Tosylmethylisocyanide (TosMIC) reagents, is one of the most convenient and widely used methods for the preparation of oxazole derivatives, highlighting the synthetic utility and accessibility of this heterocyclic system . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXQZEQRJQEFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587622
Record name 5-(2-Methoxyphenyl)-1,3-oxazole
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URL https://comptox.epa.gov/dashboard/DTXSID80587622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848608-55-9
Record name 5-(2-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Versatility of 5-(2-Methoxyphenyl)oxazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of Potential Anticancer and Anti-inflammatory Activities

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form a variety of non-covalent interactions allow for potent and selective binding to a wide range of biological targets.[1][2] This has led to the development of numerous oxazole-containing compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[2][3] The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activity. This guide focuses on the potential biological activities of a specific derivative, 5-(2-Methoxyphenyl)oxazole, drawing upon the wealth of data from structurally related analogues to predict its therapeutic promise and provide a roadmap for its evaluation.

Synthesis of this compound: The Van Leusen Reaction

A robust and widely utilized method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[4][5] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, the logical starting materials would be 2-methoxybenzaldehyde and TosMIC.

The reaction proceeds through a multi-step mechanism initiated by the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.

Van Leusen Oxazole Synthesis reagents 2-Methoxybenzaldehyde + TosMIC intermediate1 Deprotonated TosMIC + Aldehyde Adduct reagents->intermediate1 Base-mediated condensation base Base (e.g., K2CO3) base->intermediate1 intermediate2 Oxazoline Intermediate intermediate1->intermediate2 Intramolecular cyclization product This compound intermediate2->product Elimination of p-toluenesulfinic acid

Caption: Van Leusen synthesis of this compound.

Detailed Synthetic Protocol: Van Leusen Oxazole Synthesis

The following is a generalized, self-validating protocol for the synthesis of 5-aryl oxazoles, adaptable for the preparation of this compound.[6][7]

Materials:

  • 2-Methoxybenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • To a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Anticancer Activity: Targeting Tubulin Dynamics

A significant number of oxazole derivatives exhibit potent anticancer activity by interfering with microtubule dynamics.[8] Specifically, many 2,5-disubstituted oxazoles act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Given that this compound is a 2,5-disubstituted oxazole (assuming a substituent at the 2-position or hydrogen), it is plausible that it could exhibit similar antitubulin activity. The methoxy group on the phenyl ring is a common feature in many potent tubulin inhibitors, further supporting this hypothesis. For instance, derivatives of 2-methyl-4,5-disubstituted oxazoles with a methoxyphenyl moiety at the 5-position have shown impressive antiproliferative activity with IC₅₀ values in the nanomolar range.[9]

Proposed Mechanism of Anticancer Action

Anticancer Mechanism compound This compound tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Proposed mechanism of anticancer action for this compound.

Experimental Workflow for Evaluating Anticancer Activity

A systematic evaluation of the anticancer potential of this compound would involve a series of in vitro assays.

1. Cytotoxicity Screening (MTT Assay):

This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) to determine cell viability.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Tubulin Polymerization Assay:

This assay directly measures the effect of the compound on the in vitro assembly of microtubules.

Protocol:

  • Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing agent.

  • Add this compound at various concentrations to the reaction mixture.

  • Monitor the increase in fluorescence over time at 37°C, which corresponds to tubulin polymerization.

  • Compare the polymerization curves in the presence of the compound to a control (e.g., DMSO) and a known inhibitor (e.g., colchicine).

3. Cell Cycle Analysis:

This experiment determines the effect of the compound on the progression of the cell cycle.

Protocol:

  • Treat cancer cells with this compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

  • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This assay confirms that cell death is occurring via apoptosis.

Protocol:

  • Treat cancer cells with this compound for a specified time.

  • Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which stains the DNA of late apoptotic and necrotic cells).

  • Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Oxazole derivatives have also been investigated for their anti-inflammatory properties.[10] The mechanism of action for many anti-inflammatory drugs involves the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[4][11] Given that some methoxy-substituted aromatic compounds have demonstrated anti-inflammatory effects, it is reasonable to hypothesize that this compound may also possess such activity.[12]

Proposed Mechanism of Anti-inflammatory Action

Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., LPS) nfkb_pathway NF-κB Signaling Pathway stimulus->nfkb_pathway Activates compound This compound compound->nfkb_pathway Inhibits cox2 COX-2 Expression nfkb_pathway->cox2 Induces cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_pathway->cytokines Induces

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Experimental Workflow for Evaluating Anti-inflammatory Activity

To investigate the potential anti-inflammatory effects of this compound, a series of in vitro assays can be employed using a cell model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

1. Nitric Oxide (NO) Production Assay (Griess Test):

This assay measures the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Seed RAW 264.7 macrophages in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • A decrease in nitrite levels indicates inhibition of NO production.

2. Pro-inflammatory Cytokine Measurement (ELISA):

This assay quantifies the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6.

Protocol:

  • Following the same treatment protocol as the Griess test, collect the cell culture supernatants.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of TNF-α and IL-6 in the supernatants.

  • A reduction in cytokine levels suggests an anti-inflammatory effect.

3. Western Blot Analysis for Key Inflammatory Proteins:

This technique is used to assess the expression levels of proteins involved in the inflammatory response, such as COX-2 and inducible nitric oxide synthase (iNOS), as well as key proteins in the NF-κB signaling pathway (e.g., phospho-IκBα, NF-κB p65).

Protocol:

  • Treat RAW 264.7 cells with this compound and/or LPS for appropriate time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for the target proteins (COX-2, iNOS, phospho-IκBα, NF-κB p65).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities to determine the relative protein expression levels.

Data Summary and Future Directions

While direct experimental data for this compound is not yet available in the public domain, the information from structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent.

Compound Class Biological Activity Mechanism of Action Potency (IC₅₀) Reference
2-Methyl-4,5-disubstituted oxazolesAnticancerTubulin Polymerization Inhibition0.35–20.2 nM[9]
2,5-Disubstituted oxadiazolesAnticancerNot specifiedGI₅₀ of 36.7 µM[13]
4,5-DiaryloxazolesAnti-inflammatoryCOX-2 InhibitionSelective for COX-2[14]
Methoxyphenyl-containing compoundsAnti-inflammatoryInhibition of inflammatory mediatorsVaries[12]

Future research should focus on the synthesis of this compound and its systematic evaluation using the experimental workflows outlined in this guide. Structure-activity relationship (SAR) studies, by synthesizing and testing analogues with modifications to the methoxy group position and other substituents on the phenyl ring, will be crucial for optimizing its biological activity.

Conclusion

This compound represents a promising, yet unexplored, chemical entity with the potential for significant biological activity. Based on the established pharmacology of the oxazole scaffold and related methoxyphenyl-containing compounds, it is a strong candidate for investigation as both an anticancer and an anti-inflammatory agent. The experimental protocols and mechanistic insights provided in this technical guide offer a comprehensive framework for researchers and drug development professionals to unlock the therapeutic potential of this intriguing molecule.

References

  • A new series of compounds in which the 2-amino-5-chlorophenyl ring of phenstatin analogue 7 was replaced with a 2-amino-5-aryl thiophene was synthesized and evaluated for antiproliferative activity and for inhibition of tubulin polymerization and colchicine binding to tubulin. (Source: Semantic Scholar)
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  • Oniga, S., Pacureanu, L., Stoica, C. I., Araniciu, C., & Oniga, O. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Farmacia, 65(5), 724-731.
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  • Tron, G. C., Pirali, T., Sorba, G., Pagliai, F., Busacca, S., & Genazzani, A. A. (2006). 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles as a novel class of highly potent antitubulin agents. Journal of medicinal chemistry, 49(11), 3033–3044.
  • Synthesis, cyclooxygenase-2 inhibition, anti-inflammatory evaluation and docking study of substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivatives. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(2), 115–131. [Link]

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
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An In-Depth Technical Guide to 5-(2-Methoxyphenyl)oxazole Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry

The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a privileged scaffold in drug design.[1][2] The oxazole nucleus is found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The substitution pattern on the oxazole ring plays a critical role in defining the pharmacological profile of these molecules.[2] This guide focuses on the 5-(2-Methoxyphenyl)oxazole core, a specific substitution pattern of significant interest due to the established importance of the methoxyphenyl group in modulating interactions with key biological targets.

The presence of a methoxy group, particularly at the ortho position of a phenyl ring, can enforce specific conformations, influence metabolic stability, and provide crucial hydrogen bond accepting capabilities. This guide will provide a comprehensive overview of the synthesis, characterization, and therapeutic potential of this compound derivatives, offering a technical foundation for researchers aiming to explore and exploit this promising chemical space.

Core Synthetic Strategies: Building the 5-Aryl Oxazole

The construction of the 5-substituted oxazole ring is a well-established field in organic synthesis. Among the various methods, the Van Leusen oxazole synthesis stands out as one of the most direct and versatile routes for preparing 5-aryl oxazoles from aromatic aldehydes.[3]

The Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a powerful one-pot method for the synthesis of 5-substituted oxazoles through the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[3] This method is highly favored due to its operational simplicity, the stability and commercial availability of TosMIC, and its broad substrate scope.

Causality Behind the Mechanism: The reaction is driven by the unique trifunctionality of the TosMIC reagent. The methylene protons are acidic due to the adjacent electron-withdrawing tosyl and isocyanide groups, allowing for easy deprotonation to form a potent nucleophile. The isocyanide group is primed for cyclization, and the tosyl group serves as an excellent leaving group to facilitate the final aromatization.

Mechanism:

  • Deprotonation: A base, typically potassium carbonate (K₂CO₃), deprotonates the α-carbon of TosMIC to generate a resonance-stabilized anion.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (in this case, 2-methoxybenzaldehyde).

  • Cyclization (5-endo-dig): The resulting alkoxide intermediate undergoes an intramolecular cyclization, attacking the isocyanide carbon to form a five-membered oxazoline ring.

  • Elimination/Aromatization: A second equivalent of base promotes the elimination of the tosyl group (as p-toluenesulfinic acid), leading to the formation of the stable aromatic oxazole ring.[3]

Van_Leusen_Mechanism aldehyde 2-Methoxybenzaldehyde alkoxide Adduct aldehyde->alkoxide tosmic TosMIC anion TosMIC Anion tosmic->anion base K₂CO₃ base->anion Deprotonation anion->alkoxide Nucleophilic Attack oxazoline Oxazoline Intermediate alkoxide->oxazoline Intramolecular Cyclization product This compound oxazoline->product Elimination of Tos-H

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Alternative Synthetic Routes

While the Van Leusen reaction is highly efficient, other classical methods can also be employed to generate the oxazole core, such as the Robinson-Gabriel synthesis. This method involves the cyclodehydration of an α-acylamino ketone.[4] For the synthesis of this compound, this would require a more complex starting material, making the Van Leusen approach more convergent and often preferred.

Physicochemical and Spectroscopic Characterization

Unambiguous characterization of the this compound core and its analogues is essential for validating synthesis and interpreting biological data. The expected spectroscopic signatures are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the oxazole and methoxyphenyl protons.

  • Oxazole Protons: Two singlets are expected for the protons at the C2 and C4 positions of the oxazole ring. The C2-H typically appears further downfield (δ ~7.9 ppm) than the C4-H (δ ~7.1-7.4 ppm).[5]

  • 2-Methoxyphenyl Protons: This system will present as a complex multiplet pattern in the aromatic region (δ ~6.9-7.8 ppm) corresponding to the four aromatic protons.

  • Methoxy Protons: A sharp singlet corresponding to the three -OCH₃ protons will be observed in the upfield region (δ ~3.9 ppm).[6]

¹³C NMR: The carbon spectrum confirms the core structure.

  • Oxazole Carbons: The C2, C4, and C5 carbons of the oxazole ring are expected to appear in the range of δ 120-155 ppm.[5]

  • Methoxyphenyl Carbons: The aromatic carbons will resonate between δ 110-160 ppm. The carbon bearing the methoxy group (C-O) will be the most downfield in this group, while the carbon attached to the oxazole ring will also be significantly shifted.

  • Methoxy Carbon: The -OCH₃ carbon will appear as a distinct signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR Spectroscopy: Key vibrational frequencies confirm the presence of characteristic functional groups.

  • C=N and C=C Stretching: Strong absorptions in the 1500-1680 cm⁻¹ region are characteristic of the oxazole ring system.

  • C-O-C Stretching: Bands in the 1020-1275 cm⁻¹ range correspond to the ether linkage of the methoxy group and the C-O-C bond within the oxazole ring.

  • Aromatic C-H Stretching: Signals will appear above 3000 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern can also provide structural information, often showing cleavage of the methoxy group or fragmentation of the oxazole ring.

Biological Activities and Therapeutic Potential

The this compound scaffold is a promising starting point for the development of novel therapeutics, primarily in the fields of oncology and anti-inflammatory medicine.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of evidence points to methoxyphenyl-substituted heterocycles as potent inhibitors of tubulin polymerization.[7][8] These agents function by binding to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[9] This interference with microtubule function is a clinically validated anticancer strategy, as it leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[7]

Mechanism of Action: Microtubule Destabilization

  • Binding: The this compound derivative enters the cell and binds to the colchicine site on soluble αβ-tubulin heterodimers. The trimethoxyphenyl ring is a classic pharmacophore for this site, and it is highly probable that a dimethoxy- or monomethoxy-phenyl ring can occupy a similar space.[8]

  • Inhibition of Polymerization: This binding event alters the conformation of the tubulin dimer, preventing it from incorporating into growing microtubule polymers.

  • Microtubule Disruption: The dynamic instability of microtubules is disrupted, leading to a net depolymerization.

  • Mitotic Arrest: The cell is unable to form a functional mitotic spindle, causing it to arrest in the G2/M phase of the cell cycle.

  • Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.

Tubulin_Inhibition cluster_0 Cellular Events Drug This compound Derivative Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Spindle Mitotic Spindle Microtubules->Spindle Forms G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Dysfunction Leads To Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Derivatives of trimethoxyphenylbenzo[d]oxazoles have shown potent antiproliferative activities against glioma and lung cancer cell lines, with IC₅₀ values in the nanomolar range.[7] This suggests that the simpler this compound core is an excellent starting point for optimization.

Anti-Inflammatory Potential

Oxazole derivatives have been investigated for their anti-inflammatory properties.[3] The inflammatory response is a complex cascade involving enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. The planar, aromatic structure of the oxazole ring makes it a suitable scaffold for designing inhibitors that can fit into the active sites of these enzymes. Furthermore, some oxazole derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[7]

Key Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis and a common assay for biological evaluation.

Protocol 1: Synthesis of this compound via Van Leusen Reaction

Materials:

  • 2-Methoxybenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a stirred solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (0.1 M), add tosylmethyl isocyanide (1.1 eq).

  • Add anhydrous potassium carbonate (2.5 eq) to the mixture in one portion.

  • Fit the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (DCM) and water. Separate the layers.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Self-Validation: Purify the crude residue by column chromatography on silica gel using a hexane/EtOAc gradient to afford the pure this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Synthesis_Workflow cluster_workflow Synthetic Workflow start Combine Reactants: 2-Methoxybenzaldehyde, TosMIC, K₂CO₃ in MeOH react Reflux Reaction (2-4 hours) start->react workup Aqueous Workup (DCM/H₂O Extraction) react->workup purify Purification (Silica Gel Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize product Pure this compound characterize->product

Caption: General workflow for synthesis and validation.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Tubulin (>99% pure, from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP (Guanosine triphosphate) solution

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (DMSO vehicle)

  • 96-well microplate, UV-transparent

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing General Tubulin Buffer and GTP (1.0 mM final concentration).

  • Add the test compound (at various concentrations), positive control, or negative control (DMSO) to the wells of a cold 96-well plate.

  • Add cold tubulin solution to each well to a final concentration of ~10 µM.

  • Place the plate in the microplate reader pre-warmed to 37 °C.

  • Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot absorbance (OD₃₄₀) versus time. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Validation: The positive control should show strong inhibition of polymerization, while the negative control should show a robust polymerization curve. Determine the IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) by plotting percent inhibition versus log[compound concentration].

Future Directions and Outlook

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on several key areas:

  • Analogue Synthesis and SAR: A systematic exploration of substituents at the C2 and C4 positions of the oxazole ring is warranted to develop a comprehensive Structure-Activity Relationship (SAR). Modifications to the methoxyphenyl ring, such as the addition of further methoxy groups (to mimic the highly active trimethoxyphenyl motif) or halogens, could significantly enhance potency.

  • Mechanism of Action Studies: While tubulin inhibition is a likely mechanism for anticancer activity, further studies are needed to confirm this and to explore other potential targets. For anti-inflammatory activity, direct enzymatic assays against COX-1, COX-2, LOX, and PDE4 would be highly informative.

  • Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.

References

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Yamamuro, D., Uchida, R., Ohtawa, M., Arima, S., Futamura, Y., Katane, M., Homma, H., Nagamitsu, T., Osada, H., & Tomoda, H. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313–316. [Link]

  • Vargas-Méndez, L. Y., Moo-Puc, R. E., May-Crespo, J. F., Rivera-Chávez, J., & Chan-Bacab, M. J. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molbank, 2025(4), M1849. [Link]

  • Wang, W., Li, Y., Chen, J., Li, X., Liu, Y., Zhou, Z., & Wang, W. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry, 224, 113700. [Link]

  • Afonso, C. M. M., Gaspar, A., & Borges, F. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Pharmaceuticals, 18(11), 1567. [Link]

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. (2022). PMC. [Link]

  • Novák, Z., et al. (2019). Total Synthesis of Bacterial 5-(3-Indolyl)oxazole Alkaloids: Pimprinols A–C. SynOpen, 03(04), 148-156. [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). Oriental Journal of Chemistry. [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-11. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). PubMed Central. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). African Journal of Biomedical Research. [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (n.d.). PMC. [Link]

  • An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]

  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2025). NIH. [Link]

  • Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (2010). PubMed. [Link]

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (n.d.). PMC. [Link]

  • Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). MDPI. [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 5-(2-Methoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectroscopic characteristics of the novel compound 5-(2-Methoxyphenyl)oxazole. In the absence of extensive experimental data in publicly available literature, this document provides high-quality predicted spectroscopic data, detailed methodologies for its acquisition, and expert interpretation to facilitate the identification and characterization of this molecule.

Introduction

Oxazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The specific isomer, this compound, presents a unique structural motif with potential applications in drug discovery and materials science. A thorough understanding of its spectroscopic signature is paramount for its synthesis, purification, and characterization. This guide provides a comprehensive analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

The structure of this compound, featuring an oxazole ring substituted at the 5-position with a 2-methoxyphenyl group, is depicted below.

Caption: Molecular structure of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound provide a detailed map of its atomic connectivity. This data can be predicted with high accuracy using software such as ChemDraw or ACD/Labs NMR Predictor.[1][2][3][4][5][6][7][8][9]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95s1HH-2 (oxazole)
~7.65dd1HAr-H
~7.35t1HAr-H
~7.20s1HH-4 (oxazole)
~7.05t1HAr-H
~6.95d1HAr-H
~3.90s3H-OCH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~157.0C (Ar-OCH₃)
~151.0C-2 (oxazole)
~149.0C-5 (oxazole)
~131.0CH (Ar)
~128.5CH (Ar)
~125.0C (Ar-C)
~121.0CH (Ar)
~120.5C-4 (oxazole)
~111.5CH (Ar)
~55.5-OCH₃
Interpretation of NMR Spectra

The predicted ¹H NMR spectrum shows distinct signals for the oxazole and methoxyphenyl protons. The downfield singlet at ~7.95 ppm is characteristic of the C-2 proton of the oxazole ring, which is adjacent to both the nitrogen and oxygen atoms. The singlet at ~7.20 ppm is assigned to the C-4 proton. The aromatic protons of the 2-methoxyphenyl group are expected to appear as a series of multiplets between ~6.95 and ~7.65 ppm, with their specific splitting patterns determined by their coupling with neighboring protons. The sharp singlet at ~3.90 ppm is indicative of the methoxy group protons.

In the ¹³C NMR spectrum, the carbons of the oxazole ring are predicted to resonate at ~151.0 ppm (C-2), ~120.5 ppm (C-4), and ~149.0 ppm (C-5). The carbon of the methoxyphenyl ring attached to the oxygen is expected to be the most downfield aromatic carbon at ~157.0 ppm. The remaining aromatic carbons will appear in the ~111.5 to ~131.0 ppm range. The methoxy carbon is predicted to have a chemical shift of around 55.5 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans with proton decoupling.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
175100[M]⁺ (Molecular Ion)
14440[M - OCH₃]⁺
13230[M - C₂H₃N]⁺
11660[M - OCH₃ - CO]⁺
10425[C₇H₄O]⁺
7735[C₆H₅]⁺
Interpretation of the Mass Spectrum

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z = 175, corresponding to its molecular weight. The fragmentation pattern of oxazoles is often characterized by cleavage of the heterocyclic ring.[10] Key predicted fragments include the loss of the methoxy group ([M - OCH₃]⁺ at m/z 144), and cleavage of the oxazole ring to lose a C₂H₃N fragment (m/z 132). Further fragmentation of the [M - OCH₃]⁺ ion by loss of carbon monoxide would yield a fragment at m/z 116. The presence of the phenyl ring is indicated by the fragment at m/z 77.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol, acetonitrile) for electrospray ionization (ESI).

  • Ionization: For EI-MS, use a standard electron energy of 70 eV. For ESI-MS, optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

  • Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3120MediumC-H stretch (oxazole ring)
~3060MediumC-H stretch (aromatic)
~2960, ~2840MediumC-H stretch (aliphatic, -OCH₃)
~1620StrongC=N stretch (oxazole ring)
~1590, ~1490StrongC=C stretch (aromatic)
~1250StrongC-O-C stretch (asymmetric, aryl ether)
~1100StrongC-O-C stretch (oxazole ring)
~1020MediumC-O-C stretch (symmetric, aryl ether)
~750StrongC-H bend (ortho-disubstituted aromatic)
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to display several characteristic absorption bands. The C-H stretching vibrations of the oxazole and aromatic rings will appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹. The strong band around 1620 cm⁻¹ can be attributed to the C=N stretching of the oxazole ring. Aromatic C=C stretching vibrations are expected in the 1490-1590 cm⁻¹ region. One of the most characteristic features will be the strong C-O-C stretching bands of the aryl ether group around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). The out-of-plane C-H bending vibration around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene ring.[11][12]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a KBr or NaCl plate by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment (or the KBr pellet holder) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis of this compound via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[13][14][15]

Van_Leusen_Synthesis reagent1 2-Methoxybenzaldehyde intermediate Oxazoline Intermediate reagent1->intermediate reagent2 TosMIC reagent2->intermediate base K2CO3 (Base) base->intermediate solvent Methanol (Solvent) solvent->intermediate product This compound intermediate->product Elimination of Toluenesulfinic Acid workup Workup & Purification product->workup

Caption: Workflow for the Van Leusen synthesis of this compound.

Experimental Protocol[16]
  • Reaction Setup: To a solution of 2-methoxybenzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add tosylmethyl isocyanide (TosMIC) (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a molecule of interest in contemporary chemical research. By combining high-quality predicted data with detailed experimental protocols and expert interpretation, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related oxazole derivatives. The provided methodologies are robust and can be readily adapted in a standard organic chemistry laboratory setting.

References

  • Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2022). Molecules. [Link]

  • Van Leusen Reaction. Name Reactions in Organic Chemistry. [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2022). Molecules. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]

  • How to Predict NMR in ChemDraw. (2023). YouTube. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • Mass Spectrometry of Oxazoles. Semantic Scholar. [Link]

  • ChemDraw tutorial 4 - Prediction of NMR. (2021). YouTube. [Link]

  • Experimental IR spectrum of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole. ResearchGate. [Link]

  • ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. Revvity Signals. [Link]

  • 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

  • 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. National Institutes of Health. [Link]

  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. (2021). Advanced Journal of Chemistry, Section A. [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]

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Methodological & Application

Introduction: Unlocking the Potential of the Oxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Characterization of 5-(2-Methoxyphenyl)oxazole and its Analogs

The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, often being described as a "privileged structure."[1] This is due to its presence in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] The oxazole nucleus can engage with biological targets like enzymes and receptors through various non-covalent interactions, making it a versatile scaffold for drug design.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of a novel compound, using this compound as a representative example. While the specific biological target of this particular molecule is not yet fully elucidated, the principles and protocols outlined herein provide a robust, systematic framework for identifying its activity, validating its target, and elucidating its mechanism of action. Our approach is designed as a "characterization funnel," beginning with broad screening and progressively narrowing the focus to specific biochemical and cellular activities.

Section 1: The Characterization Funnel: A Strategic Workflow

The journey from a novel compound to a well-characterized lead molecule requires a logical and efficient experimental cascade. Simply running disparate assays can generate confusing or misleading data. We advocate for a "funnel" approach, where each stage validates the findings of the previous one and provides deeper mechanistic insight. This strategy ensures that resources are focused on the most promising activities and builds a robust data package for the compound.

The core principle is to move from broad, high-throughput screening (HTS) to identify potential biological targets, to specific biochemical assays to confirm direct interaction and potency, and finally to cell-based assays to verify activity in a more physiologically relevant context.[6][7]

G cluster_0 Phase 1: Discovery & Target Identification cluster_1 Phase 2: Biochemical Validation & MOA cluster_2 Phase 3: Cellular & Functional Confirmation A Compound Synthesis [this compound] B Primary Screening (e.g., Kinase Panel, GPCR Panel) A->B Broad Activity Profiling C Biochemical Potency Assay (e.g., In Vitro Kinase Assay) Determine IC50 B->C Hit Identification (Hypothetical: Kinase X) D Direct Binding Assay (e.g., Fluorescence Polarization) Determine Kd/Ki C->D Confirm Direct Interaction E Cellular Target Engagement (Confirm compound enters cells & hits target) D->E Confirmed Binder F Functional Cellular Assay (e.g., Luciferase Reporter Assay) Determine EC50 E->F Measure Downstream Effects G cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization A Tracer (Free) B Rapid Tumbling C Protein-Tracer Complex A->C + Kinase X D Slow Tumbling E Compound Displaces Tracer C->E + this compound F Tracer (Free) G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Compound 5-(2-MeO-Ph)oxazole KinaseX Kinase X Compound->KinaseX Inhibition TFY_inactive TF-Y (Inactive) KinaseX->TFY_inactive Phosphorylation TFY_active TF-Y-P (Active) Reporter Reporter Plasmid [TF-Y Site | Promoter | Luciferase Gene] TFY_active->Reporter Binds & Activates Luciferase Luciferase Protein Reporter->Luciferase Transcription & Translation Signal Luminescent Signal Luciferase->Signal + Substrate

Caption: Luciferase Reporter Assay for Kinase X Pathway Activity.

Protocol 3: Cellular Luciferase Reporter Assay

Objective: To measure the functional inhibition of the Kinase X signaling pathway by this compound in living cells and determine its EC50.

Materials:

  • A suitable human cell line (e.g., HEK293T)

  • Luciferase reporter plasmid containing TF-Y response elements

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent (e.g., Lipofectamine™)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • This compound

  • White, clear-bottom 96-well cell culture plates

  • Dual-luciferase reporter assay system (e.g., from Promega)

  • Luminometer

Step-by-Step Methodology:

  • Cell Plating and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in ~80% confluency at the time of the assay.

    • Co-transfect the cells with the TF-Y firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.

    • Scientist's Note: Transfection efficiency can vary. The co-transfected Renilla plasmid under a constitutive promoter provides an internal control to normalize for differences in cell number and transfection efficiency from well to well.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the transfection medium from the cells and replace it with medium containing the different concentrations of the compound. Include DMSO vehicle controls.

    • Incubate the cells for a period sufficient for the pathway to respond (e.g., 6-24 hours). This timing must be optimized.

  • Cell Lysis and Signal Measurement:

    • Remove the medium from the wells and wash gently with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes with gentle shaking to lyse the cells.

    • In a white, opaque assay plate, add a small volume of the cell lysate.

    • Using an injector-equipped luminometer, first inject the firefly luciferase substrate and measure the luminescence.

    • Subsequently, inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the second signal.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This is the normalized activity.

    • Calculate the percent inhibition of the normalized activity for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the cellular potency (EC50).

Section 6: The Cornerstone of Trustworthiness: Assay Validation

Every protocol described must be a self-validating system. Before screening any novel compounds, each assay must be validated to ensure it is robust, reproducible, and fit for purpose.

[8][9]#### Key Validation Parameters

ParameterDescriptionAcceptance CriteriaWhy It's Important
Z'-Factor A statistical measure of the separation between the high (max signal) and low (min signal) controls. It reflects the quality and dynamic range of the assay.Z' > 0.5A high Z'-factor indicates that the assay can reliably distinguish between hits and non-hits in a screening campaign.
Signal-to-Background (S/B) The ratio of the mean of the high signal control to the mean of the low signal control.S/B > 5 (assay dependent)Ensures the assay window is large enough to detect modest levels of inhibition or activation.
Reproducibility The consistency of the results over time, across different plates, and with different operators (inter- and intra-assay precision).Coefficient of Variation (CV) < 15%Guarantees that the data generated is reliable and not a one-off artifact.
DMSO Tolerance The highest concentration of DMSO the assay can tolerate without significant loss of signal or performance.Signal change < 10% at max DMSO conc.Essential for screening compound libraries, which are typically stored in DMSO.

Conclusion

The characterization of a novel molecule like this compound is a systematic process that builds a pyramid of evidence. By employing the strategic "characterization funnel" approach—moving from broad screening to specific biochemical and, finally, functional cellular assays—researchers can confidently identify a compound's biological activity, validate its molecular target, and understand its mechanism of action. Each protocol presented here is not merely a set of steps but a self-validating system designed to generate robust, reproducible, and trustworthy data. This comprehensive methodology provides the critical in vitro foundation necessary for advancing a promising oxazole derivative through the drug discovery pipeline.

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  • ResearchGate. (n.d.). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link]

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Application Note: High-Throughput Screening of 5-(2-Methoxyphenyl)oxazole for Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Microtubule-Targeted Drug Discovery

The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties allow it to engage in various non-covalent interactions with biological macromolecules, making it a "privileged structure" for drug design.[1] Within the realm of oncology, agents that disrupt microtubule dynamics are a cornerstone of chemotherapy.[3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division.[4] Small molecules that interfere with tubulin polymerization can arrest cells in mitosis, ultimately leading to apoptosis.

Recent studies have highlighted that certain 5-substituted oxazole derivatives exhibit potent antitubulin activity, acting as cis-constrained analogues of combretastatin A-4 (CA-4), a powerful natural tubulin polymerization inhibitor.[3] These compounds have demonstrated impressive antiproliferative activity in the nanomolar range against various cancer cell lines.[3] Given this precedent, 5-(2-Methoxyphenyl)oxazole emerges as a compelling candidate for investigation as a novel microtubule-targeting agent. The methoxy-substituted phenyl ring at the 5-position is a common feature in many known tubulin inhibitors, suggesting a potential interaction with the colchicine-binding site on β-tubulin.

This application note provides a comprehensive guide for the high-throughput screening (HTS) of this compound and other small molecules to identify and characterize inhibitors of tubulin polymerization. We present a robust, fluorescence-based biochemical assay suitable for HTS, followed by a discussion of cell-based high-content screening (HCS) for secondary validation and hit characterization. The protocols are designed to be self-validating, incorporating rigorous quality control measures to ensure data integrity and minimize false positives.[5]

Principle of the Primary HTS Assay: Fluorescence-Based Tubulin Polymerization

The primary screening assay is a cell-free, fluorescence-based method that directly measures the kinetics of tubulin polymerization in vitro.[6][7] This assay is highly amenable to HTS due to its simplicity, sensitivity, and scalability to 384-well or 1536-well plate formats.[8]

The core principle relies on a fluorescent reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized microtubules compared to free tubulin dimers.[6][9] The assay is initiated by raising the temperature to 37°C, which promotes the GTP-dependent polymerization of purified tubulin into microtubules.[10] In the presence of an inhibitor like this compound, the rate and extent of polymerization will decrease, resulting in a lower fluorescence signal. Conversely, a microtubule-stabilizing agent will enhance polymerization and increase the signal. The reaction is monitored kinetically using a fluorescence plate reader.

dot

HTS_Workflow start Start prep_compounds 1. Prepare Compound Plates (Test, Positive & Negative Controls) start->prep_compounds dispense 3. Dispense Assay Cocktail to Compound Plates (30 µL/well) prep_compounds->dispense prep_reagents 2. Prepare Assay Cocktail (Tubulin, GTP, DAPI in TPB) prep_reagents->dispense incubate_read 4. Incubate & Read Plate (37°C, Kinetic Fluorescence) dispense->incubate_read data_analysis 5. Data Analysis (Calculate % Inhibition, Z') incubate_read->data_analysis hit_id 6. Hit Identification (Inhibition > 3x SD of Negative Control) data_analysis->hit_id end End hit_id->end

Caption: High-Throughput Screening (HTS) workflow for tubulin inhibitors.

Detailed Protocol Steps
  • Compound Plating: Pre-spot 50 nL of compound/control solutions in DMSO into 384-well assay plates.

    • Test Compound: this compound at a final screening concentration of 10 µM.

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control (Inhibitor): Nocodazole at a final concentration of 10 µM (100% inhibition).

    • Positive Control (Stabilizer): Paclitaxel at a final concentration of 10 µM (signal enhancement).

  • Assay Initiation:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Using a multi-channel pipette or automated dispenser, add 30 µL of the ice-cold Assay Cocktail to each well of the compound-spotted plate.

    • Rationale: The assay is temperature-sensitive; initiation occurs upon warming from 4°C to 37°C. It is critical to work quickly and keep the assay cocktail on ice until dispensing. [10]3. Kinetic Reading:

    • Immediately place the plate into the pre-warmed reader.

    • Read fluorescence intensity (Excitation: 360 nm, Emission: 420 nm) every 60 seconds for 60 minutes. [6] * Rationale: A kinetic reading allows for the characterization of the entire polymerization curve (nucleation, growth, and steady-state phases), providing richer data than a single endpoint read. [10]

PART 2: Data Analysis and Quality Control

Data Processing
  • Curve Analysis: For each well, calculate the Area Under the Curve (AUC) from the kinetic fluorescence data. The AUC provides a single robust value representing the overall extent of polymerization. [6]2. Normalization: Normalize the data to the plate controls:

    • Percent Inhibition (%) = 100 * (1 - (AUC_compound - AUC_pos_ctrl) / (AUC_neg_ctrl - AUC_pos_ctrl))

    • Rationale: Normalization accounts for plate-to-plate and run-to-run variability, allowing for the comparison of results across the entire screen.

Assay Validation: The Z'-Factor

The quality and reliability of the HTS assay must be rigorously validated before and during the screen. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals, reflecting the assay's suitability for HTS. [4][11]

  • Z'-Factor = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; ideal for HTS. [12][13]
0 to 0.5MarginalThe assay may be acceptable, but hit confirmation will be critical. [12]
< 0UnacceptableControl signals overlap; the assay is not suitable for screening. [12]
  • Self-Validation: Each assay plate must contain a sufficient number of positive and negative control wells (e.g., 16 of each) to calculate a statistically significant Z'-factor for that specific plate. A Z'-factor > 0.5 should be consistently achieved. [5]

Hit Identification

A "hit" is a compound that produces a statistically significant inhibitory effect. A common threshold for hit identification is a percent inhibition greater than three times the standard deviation of the negative control wells.

PART 3: Secondary and Confirmatory Assays

Hits identified in the primary screen require further validation to confirm their activity and elucidate their mechanism of action.

Dose-Response Confirmation

Primary hits should be re-tested in the same fluorescence-based assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC₅₀ value). This confirms the activity and establishes a structure-activity relationship (SAR) for analogues.

High-Content Cellular Assay

A cell-based assay is a crucial secondary step to confirm activity in a more physiologically relevant context and to assess effects on the cellular microtubule network. [6] dot

HCS_Workflow start Start seed_cells 1. Seed Cells in Plate (e.g., HeLa-Tubulin-GFP) start->seed_cells add_compound 2. Add Test Compound (Dose-response) seed_cells->add_compound incubate 3. Incubate (e.g., 16 hours) add_compound->incubate image_acquire 4. Automated Microscopy (Acquire Images) incubate->image_acquire image_analysis 5. Image Analysis (Quantify Microtubule Disruption) image_acquire->image_analysis confirm_activity 6. Confirm Cellular Activity (Phenotypic Change) image_analysis->confirm_activity end End confirm_activity->end

Caption: High-Content Screening (HCS) workflow for hit confirmation.

Protocol Outline:

  • Cell Line: Utilize a cell line that expresses a fluorescently tagged tubulin protein (e.g., via CRISPR/Cas9 gene editing or stable transfection). [3]This allows for the visualization of microtubules in live or fixed cells without the need for antibody staining. [14]2. Procedure:

    • Seed cells in 384-well imaging plates.

    • Treat cells with a concentration range of this compound.

    • After an appropriate incubation period (e.g., one cell cycle), fix and stain the nuclei with a DNA dye (e.g., Hoechst).

    • Acquire images using an automated high-content imaging system.

  • Image Analysis: Employ image analysis software to quantify various cellular and microtubule-related parameters, such as:

    • Microtubule network texture and integrity.

    • Cell shape and spread area.

    • Percentage of cells arrested in mitosis.

    • Rationale: Tubulin polymerization inhibitors will cause a characteristic depolymerization of the microtubule network, leading to quantifiable phenotypic changes. [3]

Conclusion

The protocols described in this application note provide a comprehensive framework for the high-throughput screening and validation of this compound as a potential inhibitor of tubulin polymerization. The primary fluorescence-based biochemical assay is robust, scalable, and cost-effective for screening large compound libraries. [7][15]Subsequent confirmation through dose-response studies and cell-based high-content analysis ensures the identification of bona fide microtubule-targeting agents with cellular activity. This systematic approach, grounded in rigorous quality control and orthogonal validation, is essential for the successful discovery of novel anticancer drug candidates.

References

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). (n.d.). Hölzel Diagnostika. Retrieved January 25, 2026, from [Link]

  • HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. Retrieved January 25, 2026, from [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). Retrieved January 25, 2026, from [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton, Inc. Retrieved January 25, 2026, from [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). Retrieved January 25, 2026, from [Link]

  • NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Z-factor - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Assay performance and the Z'-factor in HTS - Drug Target Review. (n.d.). Retrieved January 25, 2026, from [Link]

  • Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). (n.d.). Hölzel Diagnostika. Retrieved January 25, 2026, from [Link]

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Abstract 4540: Development of a biochemical High Throughput Screening (HTS) assay for chemical inhibitors of MALT1, a target for lymphoma therapeutics. | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved January 25, 2026, from [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (n.d.). Retrieved January 25, 2026, from [Link]

  • Identification of tubulin polymerization inhibitors with a CRISPR-edited cell line with endogenous fluorescent tagging of β-tubulin and Histone 1 | bioRxiv. (n.d.). Retrieved January 25, 2026, from [Link]

  • 4.4. HTS Assay Validation - Bio-protocol. (n.d.). Retrieved January 25, 2026, from [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(2-Methoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Methoxyphenyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable heterocyclic scaffold. We move beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your synthesis effectively.

Introduction: The van Leusen Approach

The synthesis of 5-substituted oxazoles is a cornerstone of medicinal chemistry, with the oxazole moiety being a key pharmacophore in numerous biologically active compounds. Among the various synthetic strategies, the van Leusen oxazole synthesis stands out for its reliability, mild conditions, and broad substrate scope.[1][2][3] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

This guide will focus on the van Leusen synthesis of this compound from 2-methoxybenzaldehyde and TosMIC, addressing common challenges and providing advanced insights to maximize your synthetic efficiency.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<60%). What are the most critical factors I should investigate first?

A1: Low yields in the van Leusen synthesis are almost always traced back to one of three areas: reagent quality, solvent purity, or reaction temperature.

  • Reagent Integrity:

    • TosMIC (Tosylmethyl Isocyanide): TosMIC is a stable solid, but it can degrade over time, especially if exposed to moisture or acidic conditions. Use freshly purchased, high-purity TosMIC or verify the purity of your existing stock by melting point. Degradation leads to a lower concentration of the active nucleophile.

    • 2-Methoxybenzaldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acid (2-methoxybenzoic acid). This acid can neutralize the base, halting the reaction. It's crucial to use freshly distilled or purified aldehyde. An NMR or IR spectrum can quickly confirm its purity.

    • Base: The reaction requires a non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) is the most common and effective choice. Ensure it is finely powdered and thoroughly dried before use, as any absorbed water will interfere with the reaction.

  • Solvent Conditions: This reaction is highly sensitive to moisture. The deprotonation of TosMIC is the first critical step, and any protic contaminants like water will compete with TosMIC, quenching the anion and preventing the reaction from proceeding.[4] Using anhydrous solvents (e.g., dry methanol or DMF) is mandatory.

  • Temperature Control: While the reaction is often run at reflux in methanol, precise temperature control is key.[2] Overheating can lead to the decomposition of TosMIC and the formation of undesired side products. A consistent temperature ensures a steady reaction rate and minimizes degradation pathways.

Q2: I'm observing significant side products during TLC analysis. What are they, and how can I prevent their formation?

A2: The primary side products in this synthesis typically arise from the reactivity of the starting materials or intermediates.

  • Unreacted Aldehyde/Aldol Products: If the deprotonation of TosMIC is inefficient (due to a weak base or moisture), the aldehyde may undergo self-condensation, especially under basic conditions. To mitigate this, ensure slow, controlled addition of the aldehyde to the TosMIC/base mixture. This maintains a low concentration of free aldehyde, favoring the desired reaction pathway.

  • Hydrolyzed TosMIC: If water is present, TosMIC can hydrolyze, leading to inactive byproducts. Rigorous use of anhydrous conditions is the only effective preventative measure.

  • Trapped Oxazoline Intermediate: The final step of the mechanism is the base-promoted elimination of toluenesulfinic acid to form the aromatic oxazole ring.[2][4] If the base is not strong enough or is present in a substoichiometric amount, the 4,5-dihydro-oxazole (oxazoline) intermediate may be isolated. Increasing the base equivalence or switching to a slightly stronger base can drive this final elimination step to completion.

Below is a troubleshooting workflow to help diagnose and solve common issues.

G start Low Yield or Impurities Detected reagent_check Verify Purity of TosMIC & Aldehyde start->reagent_check anhydrous_check Ensure Anhydrous Solvent & Glassware reagent_check->anhydrous_check Reagents OK reagent_fail Purify/Replace Reagents reagent_check->reagent_fail Impure base_check Check Base Quality & Stoichiometry (≥2 eq.) anhydrous_check->base_check Conditions Dry anhydrous_fail Dry Solvent/Glassware Rigorously anhydrous_check->anhydrous_fail Moisture Suspected temp_check Optimize Reaction Temperature base_check->temp_check Base OK base_fail Use Fresh, Dry, Finely Powdered Base base_check->base_fail Degraded/Wet success High Yield & Purity Achieved temp_check->success Optimized temp_fail Screen Temps (e.g., 50°C to Reflux) temp_check->temp_fail Side Reactions Noted reagent_fail->reagent_check anhydrous_fail->anhydrous_check base_fail->base_check temp_fail->temp_check

Caption: Troubleshooting workflow for the van Leusen synthesis.

Q3: What is the mechanistic basis for the van Leusen reaction, and which steps are most critical for maximizing yield?

A3: Understanding the mechanism is key to rational optimization. The reaction proceeds through a well-defined sequence of steps.[2][4]

  • Deprotonation: The base removes the acidic proton from the carbon between the sulfonyl and isocyanide groups of TosMIC, creating a potent nucleophile. This is a critical equilibrium; a strong, anhydrous base is essential.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.

  • Cyclization (5-endo-dig): The resulting alkoxide intermediate attacks the internal carbon of the isocyanide group in a 5-endo-dig cyclization, forming a five-membered oxazoline ring. This step is generally fast and irreversible.

  • Elimination: The base facilitates the elimination of the tosyl group as toluenesulfinic acid, creating the C4-C5 double bond and aromatizing the ring to form the final oxazole product. This is the yield-determining step; it must be driven to completion.

The following diagram illustrates this pathway.

G reactant reactant intermediate intermediate product product sub_tosmic TosMIC step1 Deprotonation (Base) sub_tosmic->step1 sub_aldehyde 2-Methoxy- benzaldehyde step2 Nucleophilic Attack & Cyclization sub_aldehyde->step2 int_anion TosMIC Anion step1->int_anion int_anion->step2 int_oxazoline Oxazoline Intermediate step3 Elimination of Tos-H (Base) int_oxazoline->step3 step2->int_oxazoline prod_oxazole This compound step3->prod_oxazole

Caption: Simplified mechanism of the van Leusen oxazole synthesis.

Recommended Protocol and Data

This optimized protocol is designed to be a reliable starting point for achieving high yields.

Optimized Reaction Conditions
ParameterRecommended ConditionRationale & Justification
Aldehyde 2-Methoxybenzaldehyde (1.0 eq)Ensure >98% purity (distilled if necessary).
TosMIC Tosylmethyl isocyanide (1.1 eq)A slight excess ensures complete consumption of the limiting aldehyde.
Base Anhydrous K₂CO₃ (2.5 eq)Finely powdered and dried. Sufficient excess to drive the final elimination.
Solvent Anhydrous Methanol (MeOH)Excellent solvent for reactants and facilitates the reaction.[2]
Concentration 0.2 - 0.5 MA good balance between reaction rate and solubility.
Temperature 65 °C (Reflux)Provides sufficient thermal energy without significant reagent decomposition.
Reaction Time 3 - 6 hoursMonitor by TLC until aldehyde is consumed.
Step-by-Step Experimental Protocol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous potassium carbonate (2.5 eq) and TosMIC (1.1 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous methanol via syringe to achieve a concentration of ~0.3 M with respect to the aldehyde.

  • Heating: Begin stirring and heat the suspension to reflux (approx. 65 °C) using an oil bath.

  • Aldehyde Addition: Dissolve 2-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the refluxing suspension over 20-30 minutes.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by thin-layer chromatography (TLC) every hour (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete upon the disappearance of the starting aldehyde spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the dried organic phase to obtain the crude product.

    • Purify the crude material via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. The product is a white to off-white solid.

    • Alternatively, for high-purity material, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed.

References

  • Doležal, M., et al. (2015). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. National Institutes of Health. Available at: [Link]

  • Yadav, J. S., et al. (2012). Construction of 5-Substituted Oxazoles from Aryl Methyl Ketones Using PIDA. Synfacts. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wipf, P. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • ACS Publications. (2022). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. Available at: [Link]

  • Ohtawa, S., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. Available at: [Link]

  • Fischer, E. (1896). Fischer Oxazole Synthesis. Ber., 29, 205. Available at: [Link]

  • Wipf, P., et al. (1995). Total Synthesis of the Calyculins. Journal of the American Chemical Society. Available at: [Link]

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Technical Support Center: Strategies for Preventing Byproduct Formation in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. In the following sections, we will address common issues encountered during the Robinson-Gabriel, Fischer, and van Leusen oxazole syntheses in a practical question-and-answer format. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: Troubleshooting the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for preparing oxazoles from 2-acylamino ketones through a cyclodehydration reaction.[1][2][3][4] While effective, this two-step process of cyclization followed by dehydration presents opportunities for byproduct formation if not carefully controlled.

Frequently Asked Questions (FAQs):

Q1: My Robinson-Gabriel reaction has stalled, and I've isolated a stable intermediate instead of the desired oxazole. What is this intermediate and how can I promote the reaction to completion?

A1: The most common intermediate in an incomplete Robinson-Gabriel synthesis is the corresponding oxazoline, which is formed after the initial cyclization but before the final dehydration step. This intermediate can often be isolated, particularly when milder dehydrating agents are used or when the reaction is not heated sufficiently.

Causality: The conversion of the 2-acylamino ketone to the oxazole proceeds through an initial acid-catalyzed cyclization to form a hydroxylated oxazoline intermediate. This intermediate must then be dehydrated to form the aromatic oxazole ring. If the dehydrating agent is not potent enough or if the reaction conditions are too mild, the reaction can stall at the more stable oxazoline stage.

Troubleshooting Protocol:

  • Characterization of the Intermediate: Confirm the identity of the isolated intermediate as an oxazoline using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry). The presence of a hydroxyl group and the absence of the characteristic aromatic oxazole signals will be key indicators.

  • Driving the Dehydration: If the oxazoline has been isolated, it can be subjected to a separate dehydration step. Dissolve the isolated oxazoline in a suitable solvent and treat it with a stronger dehydrating agent.

  • Optimizing the One-Pot Procedure: To prevent the accumulation of the oxazoline intermediate in a one-pot reaction, consider the following adjustments:

    • Choice of Dehydrating Agent: If you are using a milder agent, switch to a more powerful one. A comparative overview is provided in the table below.

    • Reaction Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC.

    • Reaction Time: Extend the reaction time to allow for complete dehydration.

Q2: I'm observing a complex mixture of byproducts when using strong dehydrating agents like phosphorus pentachloride (PCl₅) or concentrated sulfuric acid. What are these byproducts and how can I avoid them?

A2: The use of harsh dehydrating agents, while effective in promoting the final dehydration step, can lead to a range of side reactions, including charring, sulfonation (with H₂SO₄), or the formation of chlorinated byproducts (with PCl₅).[4]

Causality: Strong acids and reactive dehydrating agents can be non-selective and react with other functional groups on the starting material or the oxazole product itself. For instance, concentrated sulfuric acid can sulfonate aromatic rings present in the starting material. Phosphorus pentachloride is a strong chlorinating agent and can lead to unwanted chlorination.

Troubleshooting and Optimization:

  • Selection of a Milder Dehydrating Agent: A variety of dehydrating agents with different reactivities are available.[4] Consider using a milder reagent that is still effective for the dehydration step but less prone to causing side reactions.

  • Temperature Control: When using strong dehydrating agents, it is crucial to maintain careful temperature control. Running the reaction at the lowest effective temperature can help to minimize side reactions.

  • Alternative Methods: If side reactions persist, consider alternative methods for the final dehydration step that proceed under milder conditions.

Dehydrating AgentTypical ConditionsAdvantagesPotential Issues
Conc. H₂SO₄ Neat or in a co-solvent, often with heating.Readily available and inexpensive.Can cause charring or sulfonation of aromatic rings.
P₂O₅ In a high-boiling solvent (e.g., toluene, xylene) with heating.Powerful dehydrating agent.Can be difficult to handle and may lead to charring.
POCl₃ In pyridine or another base, often with heating.Effective and can be used for a variety of substrates.Can be corrosive and requires careful handling.
SOCl₂ In an inert solvent, sometimes with a base.Effective, and byproducts (SO₂ and HCl) are gaseous.Can be corrosive and may lead to chlorinated byproducts.

Diagram: Robinson-Gabriel Reaction and Incomplete Dehydration

RobinsonGabriel cluster_main Robinson-Gabriel Synthesis cluster_byproduct Troubleshooting Point start 2-Acylamino Ketone enol Enol Intermediate start->enol H⁺ oxazoline Oxazoline Intermediate enol->oxazoline Cyclization oxazole Oxazole Product oxazoline->oxazole Dehydration (-H₂O) stalled Incomplete Dehydration (Stalled Reaction) oxazoline->stalled Insufficient Dehydration

Caption: Incomplete dehydration leads to the isolation of the oxazoline intermediate.

Section 2: Troubleshooting the Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous acid.[5][6] While a powerful method, its success hinges on the stability of the starting materials and intermediates under strongly acidic conditions.

Frequently Asked Questions (FAQs):

Q1: My Fischer oxazole synthesis is giving a low yield, and I suspect the cyanohydrin is decomposing. How can I prevent this?

A1: Cyanohydrins can be unstable and may revert to the corresponding aldehyde, especially in the presence of moisture or base. In the context of the Fischer synthesis, which is run under anhydrous acidic conditions, the primary concern is the quality of the starting cyanohydrin and the rigorous exclusion of water.

Causality: The formation of cyanohydrins is a reversible reaction. Any trace of water in the reaction mixture can hydrolyze the cyanohydrin back to the starting aldehyde and cyanide. This not only consumes the starting material but also introduces a reactive aldehyde that can undergo side reactions.

Troubleshooting Protocol:

  • Purity and Stability of Cyanohydrin:

    • Use freshly prepared or purified cyanohydrin for the best results.

    • Store cyanohydrins under anhydrous conditions and at low temperatures to minimize decomposition.

  • Anhydrous Reaction Conditions:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents (e.g., dry ether).

    • Employ dry gaseous hydrogen chloride as the acid catalyst.

  • Order of Addition: Consider adding the cyanohydrin to the mixture of the aldehyde and acid in the solvent to minimize its time in the reaction mixture before it can react.

Q2: I'm observing a significant amount of a high-molecular-weight, resinous byproduct in my Fischer synthesis. What is this and how can I avoid it?

A2: Under the strongly acidic conditions of the Fischer synthesis, aldehydes, particularly aromatic aldehydes, can undergo self-condensation reactions. This is a type of acid-catalyzed aldol condensation that can lead to the formation of polymeric or resinous materials.[7][8]

Causality: The acid catalyst protonates the carbonyl group of the aldehyde, making it more electrophilic. A second molecule of the aldehyde, in its enol form, can then act as a nucleophile, leading to a cascade of condensation reactions.

Troubleshooting and Optimization:

  • Temperature Control: Running the reaction at low temperatures can help to slow down the rate of the competing self-condensation reaction.

  • Stoichiometry: Use a precise 1:1 molar ratio of the cyanohydrin and the aldehyde to avoid having an excess of the aldehyde that can self-condense.

  • Slow Addition: Add the acid catalyst slowly to the solution of the aldehyde and cyanohydrin to maintain a low instantaneous concentration of the protonated, highly reactive aldehyde.

Diagram: Competing Reactions in Fischer Oxazole Synthesis

FischerSynthesis start Cyanohydrin + Aldehyde desired_path Fischer Oxazole Synthesis start->desired_path Anhydrous HCl byproduct_path Aldehyde Self-Condensation start->byproduct_path Excess Aldehyde, High Temperature oxazole Desired Oxazole desired_path->oxazole polymer Resinous Byproducts byproduct_path->polymer

Caption: Aldehyde self-condensation is a major competing side reaction.

Section 3: Troubleshooting the Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10][11] The reaction's success is highly dependent on the choice of base and the careful control of reaction conditions to avoid side reactions of the highly reactive TosMIC reagent.

Frequently Asked Questions (FAQs):

Q1: My van Leusen reaction is producing a significant amount of a dimeric byproduct of TosMIC. How can I prevent this?

A1: The self-condensation or dimerization of TosMIC is a common side reaction, especially when using a strong base. This occurs when the deprotonated TosMIC anion acts as a nucleophile and attacks a molecule of neutral TosMIC.

Troubleshooting Protocol:

  • Order of Addition: Add the TosMIC solution slowly to a mixture of the aldehyde and the base. This ensures that the TosMIC anion is generated in the presence of the electrophile and is consumed in the desired reaction.

  • Choice of Base: While a strong base is needed to deprotonate TosMIC, a very strong, non-nucleophilic base at a carefully controlled stoichiometry is preferred. Potassium carbonate (K₂CO₃) is often a good choice.

  • Temperature Control: Perform the deprotonation and the initial addition at low temperatures to control the reactivity of the TosMIC anion.

Q2: I'm observing the formation of an enamine byproduct in my van Leusen reaction, particularly with certain aldehydes. What causes this and how can it be minimized?

A2: The formation of enamines is a known side reaction in the van Leusen synthesis, especially when using aldehydes that can readily form stable enamines.

Causality: The reaction mechanism of the van Leusen synthesis proceeds through an oxazoline intermediate. Under certain conditions, this intermediate can undergo a rearrangement and elimination pathway that leads to the formation of an enamine instead of the oxazole.

Troubleshooting and Optimization:

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like methanol can sometimes promote enamine formation. Consider using an aprotic solvent like THF or DME.

  • Base Selection: The nature of the base can also play a role. Experiment with different bases (e.g., K₂CO₃, DBU) to find the optimal conditions for your specific substrate.

  • Purification: If enamine formation cannot be completely suppressed, it can often be separated from the desired oxazole product by column chromatography. A solvent system of ethyl acetate and hexanes is a good starting point for developing a separation method.

Q3: When I use an alcohol as a solvent or co-solvent in my van Leusen reaction, I isolate a 4-alkoxy-2-oxazoline byproduct. Why does this happen?

A3: The formation of a 4-alkoxy-2-oxazoline is a common side reaction when alcohols are present in the reaction mixture.[9]

Causality: While alcohols can sometimes accelerate the van Leusen reaction, the alkoxide, acting as a nucleophile, can be trapped by an intermediate in the reaction cascade, leading to the formation of the 4-alkoxy-2-oxazoline.

Troubleshooting and Optimization:

  • Avoid Alcohols: If this side product is a major issue, avoid using alcohols as solvents or co-solvents. Switch to a polar aprotic solvent like THF, DME, or acetonitrile.

  • Control Stoichiometry: If an alcohol is necessary, use it in a minimal, catalytic amount rather than as the bulk solvent.

  • Temperature: Lowering the reaction temperature may disfavor the nucleophilic attack of the alcohol.

Diagram: Key Side Reactions in Van Leusen Synthesis

VanLeusen cluster_main Van Leusen Synthesis cluster_byproducts Potential Byproducts start Aldehyde + TosMIC anion TosMIC Anion start->anion Deprotonation base Base oxazoline_int Oxazoline Intermediate anion->oxazoline_int Cyclization dimer TosMIC Dimer anion->dimer Self-Condensation oxazole Desired Oxazole oxazoline_int->oxazole Elimination enamine Enamine oxazoline_int->enamine Rearrangement alkoxy_oxazoline 4-Alkoxy-2-oxazoline oxazoline_int->alkoxy_oxazoline Alcohol Trapping

Caption: Multiple side reactions can compete with the desired oxazole formation.

Section 4: General Purification Strategies

Q: What are some general guidelines for the purification of oxazoles and the removal of common byproducts?

A: The purification strategy will depend on the specific properties of the desired oxazole and the byproducts. However, some general techniques are widely applicable.

General Purification Workflow:

  • Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove inorganic salts and water-soluble impurities.

  • Extraction: The crude product is then extracted into an organic solvent.

  • Column Chromatography: This is the most common method for purifying oxazoles.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The polarity of the solvent system can be adjusted to achieve optimal separation. A good starting point for many 2,5-disubstituted oxazoles is a 10-20% ethyl acetate in hexanes mixture.

  • Recrystallization: If the oxazole is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

TLC Monitoring:

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and for developing a suitable solvent system for column chromatography. Oxazoles are generally UV-active, making them easy to visualize on TLC plates with a UV lamp.[12]

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmapproach. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Nielsen, A. T., & Houlihan, W. J. (2011).
  • Mahrwald, R. (Ed.). (2004). Modern aldol reactions (Vol. 1). Wiley-VCH.
  • van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(51), 5337-5340.
  • Shaikh, A. A., & Ganu, S. S. (2019). Tosylmethyl isocyanide (TosMIC): a versatile reagent in organic synthesis. RSC advances, 9(28), 16187-16213.
  • Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). A survey of the van Leusen reaction.
  • Kulkarni, B. A., & Ganesan, A. (1999). A simple and efficient van Leusen oxazole synthesis using a polymer-supported base. Tetrahedron Letters, 40(31), 5637-5638.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 11). Van Leusen reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 29). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson-Gabriel Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia contributors. (2023, August 22). Fischer oxazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Oxazole Synthesis. Retrieved from [Link]

  • Chougule, R. (2017, April 15). Simple oxazole, is it UV active on TLC? ResearchGate. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

Sources

Technical Support Center: 5-(2-Methoxyphenyl)oxazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(2-Methoxyphenyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this critical building block. Purity is paramount, as even minor impurities can significantly impact downstream reactions, biological assays, and the overall integrity of a drug development program.

This document moves beyond standard protocols to provide a troubleshooting framework based on chemical principles and extensive laboratory experience. We will explore common issues, from simple workup problems to complex impurity profiles, and provide validated, step-by-step solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I assess the purity of my crude this compound before attempting purification?

A1: A multi-pronged analytical approach is essential for creating an effective purification strategy. Before committing to a large-scale purification, you must understand the nature and number of impurities present.

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use it to get a qualitative sense of your reaction's success.

    • Recommended Mobile Phase: Start with a 7:3 mixture of Hexane:Ethyl Acetate. This system provides good resolution for moderately polar compounds like aryl-oxazoles.

    • Visualization: Use a UV lamp (254 nm) to visualize aromatic compounds. Staining with potassium permanganate can help identify non-UV active impurities.

    • Interpretation: A single spot is a good sign, but not a guarantee of purity. Multiple spots indicate the presence of starting materials or byproducts, giving you a preliminary idea of their relative polarities.

  • ¹H NMR Spectroscopy: A proton NMR of the crude material is invaluable. It allows you to identify and roughly quantify known components.

    • Look for:

      • Product Signals: The characteristic signals for the oxazole proton and the aromatic protons of the methoxyphenyl group.

      • Starting Materials: If using a van Leusen synthesis, look for the aldehyde proton of 2-methoxybenzaldehyde (~9.9-10.5 ppm) or signals from Tosylmethyl isocyanide (TosMIC).[1]

      • Solvent Residue: Identify common reaction and workup solvents (e.g., THF, Dichloromethane, Ethyl Acetate).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most detailed picture, confirming the mass of your target compound and revealing the masses of impurities. This is critical for identifying unexpected byproducts.

Q2: My reaction has produced a dark, intractable oil instead of a solid. What is the best initial cleanup step?

A2: This is a common issue, often caused by polymeric byproducts or residual high-boiling solvents. Resist the urge to immediately proceed to column chromatography, which can be inefficient for very crude mixtures.

The Causality: Dark tars are often complex mixtures where the desired product is trapped. A simple liquid-liquid extraction or trituration can liberate the product and remove a significant portion of highly polar or non-polar baseline impurities, making subsequent purification steps much more effective.

Recommended First Step: Liquid-Liquid Extraction & Trituration

  • Dissolve the crude oil in a generous amount of a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (e.g., 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash sequentially with:

    • 1M HCl (aqueous): To remove any basic impurities.

    • Saturated NaHCO₃ (aqueous): To remove acidic byproducts. In a van Leusen synthesis, this is crucial for removing the p-toluenesulfinic acid byproduct.[2]

    • Brine (saturated NaCl solution): To break up emulsions and remove bulk water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • If the resulting material is still an oil but appears cleaner, attempt trituration. Add a poor solvent in which your product is sparingly soluble but impurities are more soluble (e.g., cold diethyl ether or a hexane/ether mixture). Stir vigorously. The goal is to either precipitate your product as a solid or wash away soluble impurities, leaving a cleaner, enriched oil.

Q3: What are the most common impurities in the synthesis of this compound and how do I identify them?

A3: The impurity profile is almost always a direct consequence of the synthetic route employed. Assuming a van Leusen-type synthesis from 2-methoxybenzaldehyde and TosMIC, the most probable impurities are:[1][3]

ImpurityIdentification MethodRationaleRemoval Strategy
2-Methoxybenzaldehyde ¹H NMR (aldehyde proton at ~10.2 ppm)Unreacted starting material.More polar than the product. Easily removed by column chromatography or a bisulfite wash.
TosMIC ¹H NMR (tosyl methyl protons)Unreacted starting material.Polar. Removed by aqueous workup or column chromatography.
p-Toluenesulfinic Acid LC-MSByproduct of the elimination step in the van Leusen reaction.[2]Acidic. Removed by a basic wash (e.g., NaHCO₃) during workup.
Oxazoline Intermediate ¹H NMR, LC-MSIncomplete elimination of the tosyl group.Structurally similar but more polar. Requires careful column chromatography for separation.

A general workflow for purification can be visualized as a decision-making process.

G cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Crude Product (Oil or Solid) Analysis Purity Assessment (TLC, NMR, LC-MS) Crude->Analysis Workup Aqueous Workup / Trituration Analysis->Workup High impurity load Recrystallization Recrystallization Analysis->Recrystallization Crystalline solid with few impurities Chromatography Column Chromatography Analysis->Chromatography Oily product or close-running impurities Workup->Recrystallization Product is solid Workup->Chromatography Product is an oil FinalAnalysis Final Purity Check Recrystallization->FinalAnalysis Chromatography->FinalAnalysis Final Pure this compound (>98%) FinalAnalysis->Final

Caption: General purification workflow for this compound.

Q4: My product is a solid with minor impurities. Should I use recrystallization or chromatography?

A4: This choice depends on scale, the nature of the impurities, and desired throughput.

  • Choose Recrystallization when:

    • You are working on a larger scale (>1-2 grams).

    • The impurities have significantly different solubility profiles from your product.

    • You have identified a suitable solvent system (see protocol below).

    • Causality: Recrystallization is a thermodynamically driven process where molecules of the desired compound selectively deposit onto a growing crystal lattice, excluding mismatched impurity molecules. It is highly efficient for removing small amounts of impurities from a solid matrix and is easily scalable.

  • Choose Column Chromatography when:

    • Impurities have very similar polarity and structure to the product (i.e., they co-crystallize).

    • The product is an oil or a low-melting solid.[4]

    • You need the absolute highest purity achievable (>99.5%) for applications like reference standard generation.

    • Causality: Chromatography is a kinetic separation process based on differential partitioning of analytes between a stationary phase and a mobile phase. It can separate compounds with very subtle differences in polarity that recrystallization cannot resolve.[5]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a systematic method for identifying an optimal solvent system and executing the recrystallization.

Step 1: Solvent Screening (Microscale)

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent or solvent system dropwise while heating gently (e.g., in a warm sand bath).

  • Observe the solubility. The ideal single solvent will dissolve the compound when hot but show poor solubility when cold.

  • If a single solvent isn't ideal, test binary solvent systems (one "good" solvent, one "poor" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool.

Table 1: Suggested Solvents for Screening

Solvent SystemTypeRationale
Isopropanol SingleOften a good choice for moderately polar aromatic compounds.
Ethyl Acetate / Hexanes BinaryA versatile system. Dissolve in hot EtOAc, add Hexanes until cloudy.
DCM / Pentane BinaryGood for less polar compounds, but be aware of DCM's volatility.
Toluene SingleCan be effective for aromatic compounds, but requires higher temperatures.

Step 2: Bulk Recrystallization

  • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

  • Add the chosen "good" solvent (or single solvent) in portions, while heating and stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If using a binary system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the "good" solvent to re-dissolve and achieve a saturated solution.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals sparingly with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities of similar polarity.

Step 1: Determine the Mobile Phase (TLC)

  • Find a solvent system that gives your product an Rf (retention factor) of 0.25 - 0.35 . This Rf value typically provides the best separation in flash chromatography.

  • A good starting point is 85:15 Hexanes:Ethyl Acetate .

  • If the Rf is too high, increase the proportion of hexanes (e.g., 90:10). If it's too low, increase the ethyl acetate (e.g., 80:20).

Step 2: Pack the Column

  • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Pack the column using the "slurry" method. Mix the silica gel with the initial, least polar mobile phase in a beaker to form a homogenous slurry.[4]

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.

Step 3: Load the Sample and Elute

  • Dissolve your crude compound in a minimal amount of DCM or the mobile phase.

  • Alternatively, for less soluble compounds, perform a "dry load": adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

G start Poor Separation on TLC q1 Are spots streaking? start->q1 a1_yes Add 0.1-1% Triethylamine (if basic) or Acetic Acid (if acidic) to mobile phase q1->a1_yes Yes q2 Are spots too close (ΔRf < 0.1)? q1->q2 No a1_yes->q2 a2_yes Decrease mobile phase polarity. (e.g., from 8:2 to 9:1 Hex:EtOAc) q2->a2_yes Yes q3 Still no separation? q2->q3 No a2_yes->q3 a3_yes Change solvent system (e.g., DCM/Methanol) or try a different stationary phase (Alumina, C18) q3->a3_yes Yes end Optimized Separation q3->end No a3_yes->end

Caption: Troubleshooting logic for column chromatography optimization.

References

  • Gong, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 123-132. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Sathish, M., et al. (2016). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 32(1), 553-559. [Link]

  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]

  • Wikipedia. (n.d.). Oxazole. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. [Link]

  • Sharma, D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 332-345. [Link]

  • Khan, K. M., et al. (2015). Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. ResearchGate. [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information. [Link]

  • Kumar, A., et al. (2021). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2021(4), M1296. [Link]

  • Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 273. [Link]

  • Beran, J., et al. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 19(9), 14646-14664. [Link]

  • Kumar, S., & Kumar, Dr. R. (2012). Microwave Assisted Synthesis and Characterization of Azomethines of Aryl Oxazole. Asian Journal of Biochemical and Pharmaceutical Research, 2(2), 2231-2560. [Link]

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of 5-(2-Methoxyphenyl)oxazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional architecture. Any ambiguity in its structure can lead to misinterpretation of experimental results and costly delays in development pipelines. This guide provides a comprehensive, technically-grounded framework for the unambiguous structural confirmation of 5-(2-Methoxyphenyl)oxazole, a molecule of interest in synthetic chemistry.

Authored from the perspective of a Senior Application Scientist, this guide eschews a one-size-fits-all template. Instead, it offers a logical, self-validating workflow that integrates multiple analytical techniques. We will explore the "why" behind experimental choices, ensuring a deep understanding of the principles of structural verification. By comparing expected data against potential isomeric impurities, this guide equips researchers with the tools to confidently and definitively confirm the structure of their synthesized compounds.

The Imperative of Unambiguous Confirmation

The Analytical Workflow: A Multi-Technique Approach

Our strategy for the structural confirmation of this compound relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, as a gold standard, single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_confirmation Structural Confirmation Synthesis Putative Synthesis of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Initial Structural Insights MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight Verification Xray X-ray Crystallography (Optional but Definitive) Synthesis->Xray If suitable crystals form Confirmation Unambiguous Structure of This compound NMR->Confirmation Connectivity & Isomer Differentiation MS->Confirmation Elemental Composition Xray->Confirmation Absolute Structure

A Comparative Guide to the Biological Activity of 5-Aryloxazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the search for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is a perpetual endeavor. Among the heterocyclic compounds that have garnered significant attention, the oxazole ring stands out as a "privileged structure."[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets with high affinity.[2] This guide provides an in-depth comparison of the biological activity of 5-aryloxazole derivatives, with a particular focus on the influence of substituents on the phenyl ring, including the 2-methoxy substitution, and their implications for anticancer drug discovery.

While a significant body of research exists for various substituted 5-phenyloxazoles, it is noteworthy that direct, publicly available experimental data on the specific anticancer activity of 5-(2-Methoxyphenyl)oxazole is limited. Therefore, this guide will synthesize data from closely related analogs to infer potential activities and guide future research directions.

The Crucial Role of Substitution: A Structure-Activity Relationship (SAR) Analysis

The anticancer potency of 5-aryloxazole derivatives is profoundly influenced by the nature and position of substituents on the aryl ring.[3] This section delves into the structure-activity relationships of this class of compounds, drawing on experimental data from various studies.

The Impact of Methoxy Group Positioning

The placement of a methoxy group on the 5-phenyl ring is a critical determinant of biological activity. Studies on related heterocyclic structures have consistently shown that methoxy substituents play a crucial role in their anticancer properties.[3] For instance, in a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, the position of the methoxy group on the 5-phenyl ring had a dramatic effect on antiproliferative activity.[1] While direct comparisons involving the 2-methoxy isomer are scarce, the profound differences observed between meta- and para-substituted analogs underscore the importance of steric and electronic effects governed by substituent placement.[1]

Key Molecular Targets of Anticancer Oxazoles

The anticancer effects of 5-aryloxazole derivatives are often attributed to their interaction with key cellular targets involved in cancer progression. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the modulation of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase activity.

Comparative Efficacy: 5-Aryloxazoles as Anticancer Agents

To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity of various 5-aryloxazole derivatives against different human cancer cell lines. It is important to note the absence of this compound in these comparative studies, highlighting a gap in the current literature.

Compound ID5-Aryl SubstituentCancer Cell LineIC50 (µM)Reference
Derivative 1 4-MethoxyphenylHT-29 (Colon)>10[1]
Derivative 2 3-FluorophenylHT-29 (Colon)0.0046[1]
Derivative 3 4-EthoxyphenylHT-29 (Colon)0.0202[1]
Derivative 4 2-NaphthylHT-29 (Colon)0.0732[1]
Derivative 5 4-ChlorophenylSNB-75 (CNS)>10 (cytostatic)[4]
Derivative 6 4-BromophenylHOP-92 (Lung)>10 (antiproliferative)[4]

This table is a representation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols: Methodologies for Assessing Oxazole Activity

To ensure scientific integrity and enable reproducibility, this section provides detailed protocols for the key assays used to evaluate the anticancer activity of oxazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Tubulin Tubulin (>99% pure) Mix Reaction Mixture: Tubulin + Buffer + Compound Tubulin->Mix Buffer G-PEM Buffer Buffer->Mix Compound Test Compound (Oxazole Derivative) Compound->Mix Plate Pre-warmed 96-well plate Incubate Incubate at 37°C Plate->Incubate Mix->Plate Reader Microplate Reader Incubate->Reader Measure Measure Absorbance at 340nm (Kinetic Read) Reader->Measure

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of the oxazole derivative or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The absorbance is proportional to the amount of polymerized microtubules.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the percentage of inhibition at a specific time point for each compound concentration to determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2, a key receptor tyrosine kinase in angiogenesis.

Signaling Pathway Diagram:

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Oxazole 5-Aryloxazole Derivative Oxazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 5-aryloxazole derivatives.

Protocol:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, ATP, and the test oxazole derivative at various concentrations.

  • Enzyme Addition: Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. This is often done using a luminescence-based assay kit (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control to determine the IC50 value.

Conclusion and Future Directions

The 5-aryloxazole scaffold represents a highly promising framework for the development of novel anticancer agents. The available data clearly demonstrate that the substitution pattern on the 5-phenyl ring is a critical determinant of their biological activity, with mechanisms of action often involving the inhibition of tubulin polymerization or VEGFR-2 kinase.

The conspicuous absence of specific anticancer data for this compound in the reviewed literature presents a clear opportunity for further investigation. Based on the established SAR of related compounds, it is plausible that this derivative could exhibit interesting biological activities. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound and a wider range of ortho-substituted analogs against a panel of cancer cell lines. Such research will not only fill a critical knowledge gap but also has the potential to uncover novel and potent anticancer drug candidates.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(2-Methoxyphenyl)oxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount. A promising lead candidate must not only exhibit potent on-target activity but also a clean off-target profile to minimize the risk of adverse effects and ensure a viable path to clinical development.[1][2][3] This guide provides an in-depth comparison of cross-reactivity assays for 5-(2-Methoxyphenyl)oxazole, a novel heterocyclic compound. While the specific biological target of this compound is under investigation, the broader class of oxazole derivatives has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8][9] This inherent biological promiscuity underscores the critical need for a thorough assessment of its potential interactions with unintended targets.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind the selection of particular assays, enabling you to design a robust and self-validating cross-reactivity screening cascade. We will explore a multi-tiered approach, starting with broad, high-throughput screening and progressively narrowing down to more specific, functional assessments. For comparative purposes, we will contrast the hypothetical cross-reactivity profile of this compound with two well-characterized compounds: Compound A , a known multi-kinase inhibitor, and Compound B , a selective GPCR antagonist.

The Logic of a Tiered Cross-Reactivity Screening Cascade

A tiered approach to cross-reactivity profiling is both scientifically rigorous and resource-efficient. It allows for early identification of potential liabilities and informs subsequent, more focused investigations.

Caption: Simplified workflow of the KINOMEscan™ competitive binding assay.

Hypothetical Comparative Data:

CompoundNumber of Kinases TestedPrimary Target (Hypothetical)Off-Target Kinases (Kd < 1 µM)Selectivity Score (S-Score)
This compound 468Kinase XKinase A, Kinase Y0.05
Compound A 468Kinase Z25 kinases0.45
Compound B 468N/ANoneN/A

Interpretation: The KINOMEscan™ results would provide a detailed map of this compound's interactions across the kinome. A low S-score would indicate high selectivity. In this hypothetical scenario, this compound interacts with a small number of kinases, confirming the hit from Tier 1 and identifying an additional off-target. In contrast, Compound A shows broad activity across the kinome, as expected for a multi-kinase inhibitor.

Tier 3: Cellular Functional Assays to Assess Physiological Relevance

Demonstrating that a compound binds to an off-target is only part of the story. The critical next step is to determine if this binding event translates into a functional consequence in a cellular context. [10][11][12]Cell-based assays are essential for understanding whether a compound acts as an agonist, antagonist, or has no functional effect on the identified off-targets.

Comparative Assay: GPCR Functional Assays

Rationale: The Tier 1 screen indicated a potential interaction with a G-protein coupled receptor (GPCR). [13]GPCRs are a major class of drug targets, and unintended modulation can lead to a variety of side effects. [10][14]Functional assays that measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, are crucial for characterizing these interactions. [14] Featured Platform: Tango™ GPCR Assay Technology

The Tango™ assay is a cell-based functional assay that measures GPCR activation by quantifying the recruitment of β-arrestin to the receptor. This technology is applicable to a wide range of GPCRs, regardless of their G-protein coupling mechanism.

Experimental Protocol: Tango™ GPCR Assay

  • Cell Culture:

    • Use a stable cell line co-expressing the GPCR of interest fused to a transcription factor and a β-arrestin-protease fusion protein. The cell line also contains a reporter gene (e.g., luciferase) under the control of the transcription factor.

  • Compound Treatment:

    • Plate the cells in a 96- or 384-well plate.

    • Treat the cells with a dose-response curve of the test compound (this compound, Compound A, Compound B).

    • Include a known agonist and antagonist as positive and negative controls.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 6-24 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, and reporter gene expression.

  • Detection:

    • Add a substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the resulting luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Hypothetical Comparative Data:

CompoundTarget GPCRAssay TypeFunctional EffectPotency (EC₅₀/IC₅₀)
This compound GPCR BTango™Antagonist5 µM
Compound A GPCR DTango™Weak Agonist>10 µM
Compound B GPCR BTango™Potent Antagonist50 nM

Interpretation: The cellular functional assay confirms that the binding of this compound to GPCR B, identified in Tier 1, results in antagonistic activity. The micromolar potency suggests a lower risk of off-target effects compared to its primary target (assuming nanomolar on-target potency). Compound B's potent antagonism at GPCR B is consistent with its designed mechanism of action.

Conclusion: Synthesizing the Data for a Comprehensive Profile

This tiered approach, moving from broad screening to specific functional assays, provides a comprehensive and scientifically sound method for evaluating the cross-reactivity of this compound. The hypothetical data presented illustrates how a comparative analysis against compounds with known profiles can contextualize the selectivity of a novel molecule.

For this compound, our hypothetical investigation revealed a relatively selective profile with a few identifiable off-targets. The subsequent steps would involve further characterization of the ion channel interaction and, ultimately, in vivo safety pharmacology studies to assess the physiological consequences of these off-target activities. [1][3][15]By systematically identifying and characterizing off-target interactions early in the drug discovery process, researchers can make more informed decisions, prioritize the most promising candidates, and ultimately, develop safer and more effective medicines.

References

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A Comparative Analysis of 5-(2-Methoxyphenyl)oxazole and Combretastatin A-4: Potent Inhibitors of Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Key Classes of Antimitotic Agents

In the landscape of cancer therapeutics, agents that target the microtubule network remain a cornerstone of chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and, consequently, cell division. Their disruption leads to cell cycle arrest and apoptosis, making them an attractive target for anticancer drug development. Among the numerous microtubule-targeting agents, Combretastatin A-4 (CA-4), a natural product isolated from the bark of the African bush willow Combretum caffrum, has garnered significant attention for its potent tubulin polymerization inhibitory activity.[1][2] However, its clinical utility has been hampered by certain physicochemical properties, prompting the exploration of synthetic analogs. One such class of analogs that has emerged as a promising alternative is the diaryl oxazole scaffold, with 5-(2-Methoxyphenyl)oxazole representing a key structural motif within this class.

This guide provides a comprehensive comparative analysis of Combretastatin A-4 and this compound-based compounds, delving into their synthesis, mechanism of action, structure-activity relationships, and biological efficacy. This in-depth examination is intended to provide researchers, scientists, and drug development professionals with a clear understanding of the nuances of these two important classes of antimitotic agents.

Combretastatin A-4: The Natural Benchmark

Combretastatin A-4 is a stilbene derivative characterized by a cis-olefin bridge connecting a 3,4,5-trimethoxyphenyl ring (A-ring) and a 3-hydroxy-4-methoxyphenyl ring (B-ring).[1][2] The cis configuration is crucial for its high affinity to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule assembly.[1]

Synthesis of Combretastatin A-4

The synthesis of Combretastatin A-4 and its analogs typically involves a Wittig reaction as a key step to establish the characteristic cis-double bond.

cluster_0 Wittig Reaction for Combretastatin A-4 Synthesis A-ring_aldehyde 3,4,5-Trimethoxybenzaldehyde Wittig_Reaction Wittig Reaction (Base, e.g., n-BuLi) A-ring_aldehyde->Wittig_Reaction B-ring_phosphonium 3-Hydroxy-4-methoxybenzyl triphenylphosphonium bromide B-ring_phosphonium->Wittig_Reaction cis_CA4 cis-Combretastatin A-4 Wittig_Reaction->cis_CA4 Major product trans_CA4 trans-Combretastatin A-4 (less active) Wittig_Reaction->trans_CA4 Minor product

Caption: General synthetic scheme for Combretastatin A-4 via the Wittig reaction.

Mechanism of Action of Combretastatin A-4

Combretastatin A-4 exerts its potent antimitotic effect by binding to the colchicine site on β-tubulin. This binding event disrupts the formation of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The inhibition of microtubule polymerization leads to a cascade of cellular events, ultimately culminating in apoptosis.[3]

cluster_1 Mechanism of Action of Combretastatin A-4 CA4 Combretastatin A-4 Binding Binds to Colchicine Site on β-Tubulin CA4->Binding Tubulin α/β-Tubulin heterodimers Tubulin->Binding Polymerization_Inhibition Inhibition of Microtubule Polymerization Binding->Polymerization_Inhibition Mitotic_Spindle_Disruption Disruption of Mitotic Spindle Formation Polymerization_Inhibition->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of Combretastatin A-4 leading to apoptosis.

Limitations of Combretastatin A-4

Despite its potent anticancer activity, the clinical development of CA-4 has been challenging due to two primary limitations:

  • Poor Water Solubility: CA-4 is a highly lipophilic molecule, which limits its formulation for intravenous administration.[4]

  • Isomerization: The biologically active cis-isomer can readily convert to the much less active trans-isomer, reducing its therapeutic efficacy.[4]

These drawbacks have spurred the development of numerous CA-4 analogs designed to improve solubility and stability while retaining potent antitubulin activity.

This compound: A Promising Synthetic Alternative

The oxazole ring has emerged as a successful bioisosteric replacement for the cis-olefin bridge of Combretastatin A-4.[2] This five-membered heterocycle effectively locks the two aryl rings in a relative orientation that mimics the active cis-conformation of CA-4, thereby preventing isomerization. The general structure of these analogs features a 3,4,5-trimethoxyphenyl group (mimicking the A-ring of CA-4) and a second substituted phenyl group (mimicking the B-ring).

Synthesis of Diaryl Oxazole Analogs

The synthesis of diaryl oxazoles can be achieved through various synthetic routes. A common approach involves the condensation of an α-haloketone with an amide, known as the Robinson-Gabriel synthesis or variations thereof.

cluster_2 General Synthesis of Diaryl Oxazoles alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(2-methoxyphenyl)ethan-1-one) Condensation_Cyclization Condensation & Cyclization alpha_haloketone->Condensation_Cyclization amide Amide (e.g., 3,4,5-trimethoxybenzamide) amide->Condensation_Cyclization diaryl_oxazole Diaryl Oxazole Derivative Condensation_Cyclization->diaryl_oxazole

Caption: General synthetic route to diaryl oxazole analogs of Combretastatin A-4.

Structure-Activity Relationship (SAR) of Diaryl Oxazole Analogs

Extensive SAR studies on diaryl oxazole analogs of CA-4 have revealed several key features for potent antitubulin activity:

  • The 3,4,5-trimethoxyphenyl group is generally essential for high potency, as it provides critical interactions with the colchicine binding site.[5]

  • The position of the aryl rings on the oxazole core is crucial. Typically, placing the 3,4,5-trimethoxyphenyl ring at the 5-position and the other aryl group at the 2-position of the oxazole ring leads to potent compounds.

  • Substitution on the second aryl ring significantly influences activity. Methoxy groups are often well-tolerated and can enhance potency, with the substitution pattern playing a critical role. For instance, a 2-methoxyphenyl group at the 5-position of the oxazole has been explored in various contexts.

Comparative Performance Analysis

The following table summarizes the key characteristics and performance metrics of Combretastatin A-4 and a representative potent diaryl oxazole analog.

FeatureCombretastatin A-4Potent Diaryl Oxazole Analog (e.g., 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(4-methoxyphenyl)oxazole)
Source Natural Product (Combretum caffrum)Synthetic
Core Structure Stilbene (cis-olefin bridge)Diaryl Oxazole
Mechanism of Action Tubulin Polymerization Inhibitor (Colchicine Site)Tubulin Polymerization Inhibitor (Colchicine Site)
Potency (IC50) Nanomolar rangeNanomolar to sub-nanomolar range
Key Advantage High intrinsic potencyImproved stability (no cis/trans isomerization), potential for improved solubility through modification
Key Disadvantage Poor water solubility, isomerization to inactive trans-formRequires chemical synthesis

Experimental Protocols

Tubulin Polymerization Inhibition Assay

This assay is fundamental to evaluating the direct interaction of a compound with tubulin and its effect on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in turbidity (absorbance at 340 nm) or by fluorescence using a reporter dye that specifically binds to polymerized microtubules.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer like G-PEM buffer with GTP).

    • Prepare stock solutions of the test compounds (Combretastatin A-4 and oxazole analogs) in DMSO.

    • Prepare a positive control (e.g., paclitaxel for polymerization promotion) and a negative control (DMSO vehicle).

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of buffer.

    • Add the test compounds at various concentrations to the wells.

    • Initiate the polymerization by adding the tubulin stock solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals (e.g., every minute for 60 minutes).

  • Data Analysis:

    • Plot the absorbance/fluorescence versus time for each concentration.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.[6]

Conclusion

Combretastatin A-4 remains a highly potent and important lead compound in the development of tubulin polymerization inhibitors. However, its inherent limitations have driven the innovation of synthetic analogs. The diaryl oxazole scaffold, exemplified by the structural motif of this compound, represents a successful strategy to overcome the instability of the cis-stilbene bridge in CA-4. These synthetic analogs have demonstrated comparable or even superior potency to CA-4 in preclinical studies. The continued exploration of the structure-activity relationships of these oxazole-based compounds holds significant promise for the development of next-generation antimitotic agents with improved druggability and therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel tubulin-targeting agents.

References

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A Guide to Ensuring Reproducibility in the Synthesis of 5-Aryloxazoles: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth analysis of the synthetic methodologies for 5-aryloxazoles, with a focus on ensuring the reproducibility of experimental outcomes. While direct, comprehensive experimental data for 5-(2-Methoxyphenyl)oxazole is not extensively available in peer-reviewed literature, this guide will utilize established protocols for structurally similar 5-aryloxazoles to illustrate key principles and provide actionable guidance. We will delve into the causality behind experimental choices, present self-validating protocols, and compare alternative synthetic routes, all grounded in authoritative sources.

The Critical Role of Reproducibility in Oxazole Synthesis

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The precise arrangement of substituents on the oxazole ring is critical for their therapeutic efficacy.[3] Consequently, the ability to reliably synthesize and characterize these compounds is paramount. Irreproducibility in synthesis can stem from various factors, including reagent purity, subtle variations in reaction conditions, and the methods used for purification and analysis.[4][5][6] This guide aims to equip researchers with the knowledge to navigate these challenges.

Core Synthetic Strategy: The Van Leusen Oxazole Synthesis

One of the most versatile and widely employed methods for the synthesis of 5-substituted oxazoles is the Van Leusen reaction.[7][8][9] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[10] Its popularity stems from its broad substrate scope and generally good yields.[11]

Mechanistic Underpinnings of the Van Leusen Reaction

The reaction proceeds through a multi-step mechanism that offers several points for optimization and control.[8][10] Understanding this mechanism is crucial for troubleshooting and ensuring reproducible results.

Diagram 1: Generalized Mechanism of the Van Leusen Oxazole Synthesis

Van_Leusen_Mechanism TosMIC TosMIC Aldehyde Aromatic Aldehyde (e.g., 2-Methoxybenzaldehyde) Adduct Intermediate Adduct Aldehyde->Adduct Base Base (e.g., K2CO3) Deprotonated_TosMIC Deprotonated TosMIC (Nucleophile) Base->Deprotonated_TosMIC Deprotonation Deprotonated_TosMIC->Adduct Nucleophilic Attack Oxazoline 5-hydroxy-2-oxazoline intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-Aryl-oxazole Oxazoline->Oxazole Elimination of Tos-H & H2O

Caption: Mechanism of the Van Leusen oxazole synthesis.

The choice of base, solvent, and reaction temperature can significantly influence the rate of each step and the formation of potential byproducts. For instance, a milder base might be necessary for aldehydes with base-sensitive functional groups.

Comparative Analysis of Synthetic Methodologies

While the Van Leusen reaction is a powerful tool, other methods for synthesizing oxazoles exist, each with its own advantages and disadvantages.[1][12][13] The choice of synthetic route can have a profound impact on the final yield, purity, and scalability of the process.

Synthetic Method Starting Materials Key Reagents/Conditions Advantages Disadvantages References
Van Leusen Synthesis Aldehyde, TosMICBase (e.g., K₂CO₃), Alcohol solventHigh yields, broad substrate scope, readily available starting materials.TosMIC can be moisture sensitive; requires careful control of base stoichiometry.[7][8][9]
Robinson-Gabriel Synthesis α-Acylamino ketoneDehydrating agent (e.g., H₂SO₄, P₂O₅)Good for 2,5-disubstituted oxazoles; robust reaction.Requires synthesis of the α-acylamino ketone precursor; harsh dehydrating conditions can limit functional group tolerance.[13][14][15][16]
Fischer Oxazole Synthesis Cyanohydrin, AldehydeAnhydrous HCl, EtherClassic method; useful for specific substitution patterns.Requires anhydrous conditions; use of cyanohydrins can be hazardous.[1][17]

This comparative table highlights the importance of selecting a synthetic strategy that aligns with the specific target molecule and the available resources. For a molecule like this compound, the Van Leusen approach is theoretically advantageous due to the commercial availability of 2-methoxybenzaldehyde.

Detailed Experimental Protocol and Workflow

To ensure reproducibility, a detailed and well-documented experimental protocol is essential. The following protocol for the synthesis of a 5-aryloxazole via the Van Leusen reaction is provided as a template that can be adapted for specific substrates.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dry all glassware thoroughly in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator. Ensure all solvents are anhydrous.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (50 mL).

  • Addition of Reagents: Add 2-methoxybenzaldehyde (1.36 g, 10 mmol) and p-toluenesulfonylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol).

  • Base Addition: While stirring, add anhydrous potassium carbonate (2.76 g, 20 mmol) portion-wise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

  • Workup: After completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Diagram 2: Experimental Workflow for 5-Aryloxazole Synthesis

Workflow A Reagent Preparation (Anhydrous Conditions) B Reaction Setup (Inert Atmosphere) A->B C Reagent Addition (Aldehyde, TosMIC, Base) B->C D Reaction Monitoring (TLC) C->D E Workup & Extraction D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR, HPLC) F->G

Caption: A typical workflow for the synthesis and analysis of 5-aryloxazoles.

Analytical Validation: Ensuring the Purity and Identity of the Final Product

The synthesis of a compound is incomplete without rigorous analytical validation. A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of the final product.

Analytical Technique Purpose Expected Observations for a 5-Aryloxazole
¹H NMR Structural elucidation and confirmation of proton environments.Characteristic signals for the oxazole ring protons and the protons of the aryl substituent.
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to the carbon atoms of the oxazole ring and the aryl group.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of the target compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=N and C-O-C stretching of the oxazole ring.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.[18][19]

Spectroscopic and chromatographic data for a closely related compound, 5-phenyloxazole, can be found in public databases such as PubChem, providing a useful reference point.[20]

Common Pitfalls and Troubleshooting

Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions:

  • Low Yield: This can be due to impure reagents, insufficient reaction time, or suboptimal reaction temperature. It is crucial to use high-purity, anhydrous reagents and to carefully monitor the reaction to completion.

  • Formation of Byproducts: The presence of multiple spots on a TLC plate indicates the formation of byproducts. This may necessitate adjustments to the reaction conditions, such as using a different base or solvent, or a more rigorous purification method.

  • Inconsistent Results: Lack of consistency between batches is a hallmark of poor reproducibility.[21] Maintaining a detailed lab notebook, precisely controlling reaction parameters (temperature, stirring rate, addition rates), and using reagents from the same batch can help mitigate this.

Conclusion: A Framework for Reproducible Science

While the direct synthesis of this compound is not extensively detailed in the literature, the principles and methodologies outlined in this guide provide a robust framework for its successful and reproducible synthesis. By understanding the underlying reaction mechanisms, comparing different synthetic strategies, adhering to detailed experimental protocols, and performing rigorous analytical validation, researchers can ensure the integrity and reliability of their results. This commitment to reproducibility is not just good scientific practice; it is essential for the advancement of drug discovery and development.

References

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A Senior Application Scientist's Guide to the Bioactivity of 5-(2-Methoxyphenyl)oxazole: A Statistical and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in compounds demonstrating significant biological effects. These are often termed "privileged structures" for their ability to bind to multiple, diverse biological targets. The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a quintessential example of such a scaffold.[1] Its derivatives are known to exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide focuses on a specific, yet under-documented derivative: 5-(2-Methoxyphenyl)oxazole . While extensive direct experimental data for this precise molecule is sparse in publicly available literature, its therapeutic potential can be robustly inferred and analyzed through a comparative statistical approach. By examining the vast body of research on structurally analogous compounds—particularly isomers and other 5-phenyloxazole derivatives—we can dissect the structure-activity relationships (SAR) that govern bioactivity and formulate testable hypotheses about this specific molecule.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis. We will explore the most prominent bioactivities associated with the 5-phenyloxazole core, critically evaluate how the specific ortho-methoxy substitution on the phenyl ring may influence these activities, and provide detailed, field-proven experimental protocols to empower researchers to validate these hypotheses empirically.

Part 1: Comparative Bioactivity Analysis of the 5-Phenyloxazole Scaffold

The true predictive power in medicinal chemistry lies in understanding how subtle structural modifications impact biological function. By analyzing data from closely related analogues, we can build a compelling case for the likely activities of this compound.

Anticancer Activity: A Focus on Tubulin Polymerization Inhibition

One of the most significant and well-documented activities of 5-phenyloxazole derivatives is their potent anticancer effect, often mediated through the disruption of microtubule dynamics.[4][5] Many of these compounds function as cis-constrained analogues of Combretastatin A-4 (CA-4), a natural product that binds to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization, inducing mitotic arrest, and triggering apoptosis in cancer cells.[4][6]

The causality behind this design is rooted in conformational restriction. The stilbene bond in CA-4 can freely rotate, but only the cis-isomer is active. Fusing the two aromatic rings into a heterocyclic system like an oxazole locks the molecule into a conformation that mimics the active cis-geometry, enhancing stability and bioavailability.

Analysis of various 5-substituted oxazole analogues reveals critical insights. A key study on 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles demonstrated that the nature and position of substituents on the 5-phenyl ring dramatically influence antiproliferative activity.[4]

Compound/Analogue TypeKey Structural FeatureReported Antiproliferative Activity (IC50)Citation
Combretastatin A-4 (CA-4) cis-Stilbene coreNanomolar range (e.g., ~1-10 nM in various cell lines)[4]
Analogue 4g 5-(m-fluoro-p-methoxyphenyl)0.35 - 4.6 nM[4]
Analogue 4i 5-(p-ethoxyphenyl)0.5 - 20.2 nM[4]
Analogue 4a 5-(2'-naphthyl)0.5 - 73.2 nM (More active than CA-4 in 4 of 7 cell lines)[4]
Analogue 4e 5-(p-methoxyphenyl)Highly active[4]
Analogue 4f 5-(m-methoxyphenyl)Drastic reduction in activity compared to 4e[4]
Target of Interest 5-(o-methoxyphenyl)oxazole Hypothesized to have reduced activity N/A

The most salient finding for our analysis is the sharp drop in activity observed when moving a methoxy substituent from the para-position (4e) to the meta-position (4f).[4] This strongly suggests that the electronic and steric profile of the 5-phenyl ring is finely tuned for optimal binding within the colchicine pocket. An ortho-methoxy group, as in our target compound, would introduce even greater steric hindrance near the oxazole core and could force the phenyl ring out of the optimal planar conformation required for binding. Therefore, it is a scientifically grounded hypothesis that This compound is likely a significantly less potent antitubulin agent than its 4-methoxyphenyl counterpart.

The disruption of tubulin polymerization has a direct and catastrophic effect on cell division. By preventing the formation of the mitotic spindle, these agents trap cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[6]

Mitotic_Arrest_Pathway cluster_0 Normal Cell Cycle (G2/M Phase) cluster_1 Intervention by 5-Phenyloxazole Analogue Tubulin αβ-Tubulin Dimers MT Microtubule Polymerization Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle Block Inhibition of Polymerization Anaphase Chromosome Segregation (Anaphase) Spindle->Anaphase Division Cell Division Anaphase->Division Drug This compound (or active analogue) ColchicineSite Colchicine Binding Site on β-Tubulin Drug->ColchicineSite Binds to ColchicineSite->Block Prevents Arrest Mitotic Arrest (G2/M Phase) Block->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of mitotic arrest by 5-phenyloxazole analogues.

Anti-inflammatory Activity: Targeting the COX Pathway

Heterocyclic compounds, including those with oxazole and pyrazole cores, have frequently been reported to possess anti-inflammatory properties.[7][8] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. While direct COX inhibition data for 5-phenyloxazoles is less prevalent than anticancer data, we can draw logical comparisons from other heterocyclic anti-inflammatory agents.

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature heterocyclic cores. Pyrazole derivatives, for instance, are known to be potent and selective COX-2 inhibitors.[8][9]

Compound ClassExampleTarget(s)Reported ActivityCitation
Diaryl Pyrazole CelecoxibCOX-2IC50 = 0.063 µM (COX-2)[8]
Diaryl Pyrazole Compound 5aCOX-2 > COX-1IC50 = 0.023 µM (COX-2)[8]
Thiophene-Pyrazole Hybrid Compound 2aCOX-2Moderate selective COX-2 inhibition[9]
5-Phenyloxazole This compound Hypothesized: COX-1/COX-2 Unknown N/A

The structural similarity between diaryl pyrazoles and diaryl oxazoles suggests a plausible hypothesis that this compound could also interact with the active site of COX enzymes. The 2-methoxyphenyl moiety could potentially occupy the hydrophobic channel of the enzyme, but its efficacy and selectivity (COX-1 vs. COX-2) would be entirely dependent on the specific conformational fit, which requires empirical testing.

COX enzymes metabolize arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Inhibiting COX-2, the inducible isoform, is a primary strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) AA->COX2 PGs_Physiological Prostaglandins (Physiological Function: e.g., Gastric Protection) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Drug This compound Drug->COX1 Potential Inhibition Drug->COX2 Potential Inhibition

Caption: The Cyclooxygenase (COX) pathway and potential points of inhibition.

Antimicrobial Activity

The oxazole nucleus is a component of various natural and synthetic compounds with antimicrobial properties.[1] Related five-membered heterocycles, such as 1,3,4-oxadiazoles, have demonstrated notable antibacterial activity. For example, a synthesized 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole showed good activity against Gram-negative bacteria.[10]

CompoundBacterial StrainMIC (µg/mL)Reference Compound (MIC)Citation
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole Escherichia coli125Gentamicin (62.5)[10]
Klebsiella pneumoniae125Gentamicin (62.5)[10]
Staphylococcus aureus250Gentamicin (125)[10]
Bacillus cereus250Gentamicin (125)[10]

While the core structure is different (oxadiazole vs. oxazole), this data establishes a precedent for antimicrobial activity in this general class of compounds. The bioactivity of this compound against bacterial or fungal pathogens is a valid area for exploratory screening.

Part 2: Experimental Protocols for Bioactivity Verification

To move from hypothesis to data, rigorous and reproducible experimental protocols are essential. The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound.

Synthesis: The van Leusen Oxazole Synthesis

The van Leusen reaction is a robust and efficient method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[11] This approach is ideal for synthesizing our target compound.

Causality: This one-pot reaction proceeds via a base-mediated nucleophilic addition of the deprotonated TosMIC to the aldehyde (2-methoxybenzaldehyde). The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of toluenesulfinic acid to yield the aromatic oxazole ring. The choice of a strong, non-nucleophilic base like potassium carbonate is critical to ensure efficient deprotonation of TosMIC without competing side reactions.

Van_Leusen_Synthesis Start Starting Materials: - 2-Methoxybenzaldehyde - TosMIC - K2CO3 (Base) - Methanol (Solvent) Reaction Combine & Reflux (e.g., 65°C, 2-4h) Start->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Purification Purify via Column Chromatography Extraction->Purification Product This compound (Verify by NMR, MS) Purification->Product

Caption: Workflow for the van Leusen synthesis of this compound.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methoxybenzaldehyde (1.0 eq), TosMIC (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous methanol as the solvent. The concentration should be sufficient to dissolve the reactants upon heating (e.g., 0.2 M).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard, reliable method for assessing a compound's cytotoxic effect on cancer cell lines by measuring metabolic activity.

Causality: The assay relies on the ability of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro COX Inhibition Assay

This protocol uses a commercially available enzyme immunoassay (EIA) kit to measure a compound's ability to inhibit the production of Prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

Causality: The assay is a competitive immunoassay. Arachidonic acid is provided as a substrate to the COX enzyme in the presence or absence of the test compound. The amount of PGE2 produced is then measured. The assay plate is coated with antibodies that bind PGE2. A fixed amount of PGE2 conjugated to an enzyme (like horseradish peroxidase, HRP) is added along with the sample. The sample's PGE2 and the enzyme-conjugated PGE2 compete for antibody binding sites. After washing, a substrate for HRP is added, and the resulting colorimetric signal is inversely proportional to the amount of PGE2 produced in the initial reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all buffers, standards, and enzymes (ovine COX-1 and human recombinant COX-2) as per the manufacturer's protocol.

  • Compound Incubation: In separate reaction tubes for COX-1 and COX-2, add the reaction buffer, heme, the enzyme, and the test compound (this compound) at various concentrations. Include a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control.

  • Initiate Reaction: Add arachidonic acid to each tube to start the enzymatic reaction. Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop Reaction: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.

  • PGE2 Measurement (EIA): Follow the EIA kit instructions. Briefly, add samples and standards to the antibody-coated 96-well plate, followed by the PGE2-HRP tracer.

  • Incubation & Development: Incubate the plate, then wash away unbound reagents. Add the HRP substrate and incubate to allow for color development.

  • Data Acquisition: Stop the development with a stop solution and read the absorbance on a plate reader at the specified wavelength (e.g., 450 nm).

  • Analysis: Construct a standard curve and calculate the concentration of PGE2 produced in each sample. Determine the percent inhibition for the test compound at each concentration and calculate the IC50 values for both COX-1 and COX-2.

Conclusion and Future Directions

This guide presents a comprehensive, data-driven framework for understanding the potential bioactivity of this compound. Through statistical comparison and analysis of established structure-activity relationships, we can formulate strong, testable hypotheses:

  • Anticancer Potential: Due to significant steric hindrance from the ortho-methoxy group, this compound is hypothesized to be a less potent antitubulin agent than its para- and meta-substituted counterparts. Its antiproliferative activity is likely to be modest at best.

  • Anti-inflammatory & Antimicrobial Potential: The compound's ability to inhibit COX enzymes or microbial growth remains an open question. Its structural features do not preclude such activity, making this a fertile ground for exploratory screening.

The true value of this molecule cannot be fully ascertained without empirical data. The detailed synthesis and bioassay protocols provided herein offer a clear and scientifically rigorous path for researchers to validate these hypotheses. By systematically evaluating its effects on cell proliferation, tubulin polymerization, and COX activity, the scientific community can definitively place this compound within the broader landscape of bioactive heterocyclic compounds and determine if it holds unique therapeutic potential worthy of further development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.